Product packaging for 4-Methyldeca-3,9-dien-1-ol(Cat. No.:CAS No. 111833-33-1)

4-Methyldeca-3,9-dien-1-ol

Cat. No.: B15421593
CAS No.: 111833-33-1
M. Wt: 168.28 g/mol
InChI Key: VSCWSQIFHVTASH-UHFFFAOYSA-N
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Description

4-Methyldeca-3,9-dien-1-ol is a high-purity unsaturated alcohol supplied for specialized research and development purposes. With the molecular formula C11H20O, this compound features a ten-carbon chain with a methyl branch at the 4-position and two double bonds at the 3rd and 9th positions, terminating in a primary alcohol functional group. This unique structure makes it a compound of significant interest in organic synthesis and fragrance research, where it may serve as a key intermediate or a standard for analysis. Researchers value this molecule for studying the structure-activity relationships of unsaturated compounds and their behavior in catalytic reactions. It is strictly for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Ensure all handling and experiments are conducted by qualified professionals in accordance with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B15421593 4-Methyldeca-3,9-dien-1-ol CAS No. 111833-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111833-33-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-methyldeca-3,9-dien-1-ol

InChI

InChI=1S/C11H20O/c1-3-4-5-6-8-11(2)9-7-10-12/h3,9,12H,1,4-8,10H2,2H3

InChI Key

VSCWSQIFHVTASH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCO)CCCCC=C

Origin of Product

United States

Foundational & Exploratory

Uncharted Territory: The Elusive 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals no records of the discovery, isolation, or synthesis of 4-Methyldeca-3,9-dien-1-ol. This suggests that the compound is likely a novel chemical entity that has not yet been identified from natural sources or prepared synthetically.

While this means a technical guide on its specific discovery and isolation cannot be compiled, the structural features of the proposed molecule—a ten-carbon chain with two double bonds, a methyl group, and a primary alcohol—place it within the broad and well-studied class of unsaturated alcohols. Many compounds with similar structures are known to play significant roles in chemical ecology, particularly as insect pheromones.

Given the absence of information on the target molecule, this guide will instead provide a comprehensive overview of the general methodologies and techniques that would be employed in the discovery, isolation, and characterization of a novel, structurally related compound, such as an isomeric methyldecadienol, from a natural source. This will serve as a practical blueprint for researchers navigating the process of identifying new natural products.

Hypothetical Workflow for the Discovery and Isolation of a Novel Unsaturated Alcohol

The process of discovering and isolating a new natural product like a hypothetical isomer of methyldecadienol would typically follow a structured workflow, from initial biological observation to final structure elucidation.

Discovery_Workflow cluster_0 Phase 1: Bioassay-Guided Fractionation cluster_1 Phase 2: Purification and Identification cluster_2 Phase 3: Synthesis and Confirmation A Initial Observation of Biological Activity (e.g., Pheromonal) B Crude Extract Preparation from Natural Source A->B C Solvent Partitioning B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection and Bioassay D->E F High-Performance Liquid Chromatography (HPLC) E->F G Gas Chromatography-Mass Spectrometry (GC-MS) F->G H Nuclear Magnetic Resonance (NMR) Spectroscopy G->H I Structure Elucidation H->I J Retrosynthetic Analysis I->J K Chemical Synthesis J->K L Spectroscopic Comparison with Natural Isolate K->L M Biological Activity Confirmation L->M

Caption: A generalized workflow for the discovery and characterization of a novel natural product.

Experimental Protocols: A Practical Guide

The following sections detail the experimental procedures that would be central to the isolation and identification of a novel unsaturated alcohol.

Bioassay-Guided Fractionation

The initial step in isolating a biologically active compound from a complex mixture is bioassay-guided fractionation. This involves separating the crude extract into simpler fractions and testing each for the biological activity of interest.

a. Crude Extract Preparation:

  • The source material (e.g., insect glands, plant tissue) is collected and immediately frozen in liquid nitrogen or extracted with a suitable solvent to prevent degradation of the target compounds.

  • The material is homogenized in a solvent such as hexane or dichloromethane.

  • The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude extract.

b. Chromatographic Separation:

  • The crude extract is subjected to column chromatography on a stationary phase like silica gel.

  • A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to elute the compounds.

  • Fractions are collected at regular intervals.

  • Each fraction is tested in the relevant bioassay (e.g., electroantennography for insect pheromones).

Purification and Structure Elucidation

Fractions exhibiting biological activity are further purified, and the structure of the active compound is determined using spectroscopic methods.

a. High-Performance Liquid Chromatography (HPLC):

  • Active fractions from column chromatography are concentrated and injected into an HPLC system.

  • A reverse-phase column (e.g., C18) is often used with a mobile phase such as a methanol/water or acetonitrile/water gradient.

  • Pure compounds are collected based on their retention times.

b. Spectroscopic Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position of functional groups and double bonds. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.

Quantitative Data Summary

While no data exists for this compound, the table below presents hypothetical data that would be collected during the characterization of a novel unsaturated alcohol.

ParameterValueMethod
Molecular Weight 168.28 g/mol GC-MS
Molecular Formula C₁₁H₂₀OHigh-Resolution MS
¹H NMR (CDCl₃, 500 MHz) δ 5.40 (m, 2H), 3.65 (t, 2H), 2.05 (m, 4H), 1.65 (s, 3H), 1.30 (m, 2H), 0.90 (t, 3H)NMR Spectroscopy
¹³C NMR (CDCl₃, 125 MHz) δ 135.2, 124.8, 62.5, 32.4, 29.8, 28.7, 25.6, 22.3, 16.2, 14.1NMR Spectroscopy
Purity >98%HPLC

Synthetic Approaches to Unsaturated Alcohols

The confirmation of a proposed structure for a new natural product relies on its total synthesis and comparison of its spectroscopic and biological properties with the isolated compound. General synthetic strategies for compounds like methyldecadienols often involve:

  • Wittig Reaction: To create carbon-carbon double bonds with control over stereochemistry.

  • Grignard Reactions: For the formation of carbon-carbon bonds.

  • Metal-Mediated Cross-Coupling Reactions: Such as Suzuki or Sonogashira couplings to build the carbon skeleton.

Synthesis_Pathway A Commercially Available Starting Materials B Key Intermediate 1 (e.g., Aldehyde) A->B C Key Intermediate 2 (e.g., Phosphonium Ylide) A->C D Wittig Reaction B->D C->D E Protected Unsaturated Ester D->E F Deprotection and Reduction E->F G Target Molecule (Unsaturated Alcohol) F->G

Caption: A generalized synthetic pathway for an unsaturated alcohol using a Wittig reaction.

Unveiling the Biological Significance of 4-Methyldeca-3,9-dien-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive analysis of the current scientific understanding of 4-Methyldeca-3,9-dien-1-ol. Due to the limited direct research on this specific compound, this document synthesizes information from structurally analogous molecules to infer its probable biological roles, with a primary focus on its potential as an insect pheromone. This guide outlines the chemical characteristics, likely biosynthetic pathways, and hypothesized mechanisms of action based on established principles of chemical ecology. Detailed experimental protocols for the identification and characterization of similar semiochemicals are provided to facilitate future research in this area.

Introduction

This compound is a C11 unsaturated alcohol characterized by a methyl group at the fourth position and two double bonds at the third and ninth positions. While specific literature on this compound is scarce, its structural motifs—a medium-chain alcohol with methyl branching and unsaturation—are common features of insect semiochemicals, particularly pheromones.[1][2][3] Pheromones are chemical signals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and trail-following.[1][3] This guide explores the potential biological role of this compound through the lens of established knowledge on insect chemical communication.

Chemical Properties and Structure-Activity Relationships

The biological activity of semiochemicals is intrinsically linked to their chemical structure. Key features of this compound that likely influence its function include:

  • Chain Length: A ten-carbon backbone (decanol) is common among insect pheromones.

  • Unsaturation: The presence and position of the two double bonds (dien) are critical for receptor binding and species specificity.

  • Methyl Group: The methyl substitution can significantly impact the molecule's volatility and stereochemistry, which are crucial for its biological function. The removal or addition of a terminal methyl group in other diene pheromones has been shown to eliminate or sustain kairomonal and pheromonal activity, respectively.[4]

  • Functional Group: The terminal alcohol (-ol) is a common functional group in many known pheromones.

These structural elements suggest a high probability of this compound acting as a signaling molecule in insects.

Potential Biological Role as an Insect Pheromone

Based on the structural similarities to known insect pheromones, the most probable biological role of this compound is as a semiochemical. Several classes of pheromones with analogous structures exist:

  • Sex Pheromones: Many moth species utilize unsaturated alcohols as sex pheromones to attract mates. For instance, (E,E)-8,10-dodecadien-1-ol is a well-known sex pheromone of the codling moth.[5] The diene system in this compound could serve a similar function.

  • Aggregation Pheromones: Some beetles use methyl-substituted unsaturated alcohols to signal aggregation on a host plant. A notable example is 3-methyl-3-buten-1-ol, an aggregation pheromone of the four-eyed spruce bark beetle.[6]

  • Trail Pheromones: Termites are known to use unsaturated alcohols like (Z)-dodec-3-en-1-ol and (Z,Z)-dodeca-3,6-dien-1-ol as trail-following pheromones.[7][8]

The specific function of this compound would depend on the insect species that produces it, the stereochemistry of the molecule, and the blend of other compounds it may be released with.

Hypothesized Signaling Pathway

The perception of pheromones in insects typically involves the following steps, which can be hypothesized for this compound:

Pheromone_Signaling_Pathway cluster_air External Environment cluster_antenna Insect Antenna cluster_brain Insect Brain Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Odorant Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Processing Behavior Behavioral Response (e.g., Mating, Aggregation) MB_LH->Behavior Integration & Output

Caption: Hypothesized pheromone signaling pathway for this compound in an insect.

Experimental Protocols for Identification and Characterization

While specific protocols for this compound are not available, the following represents a general workflow for the identification and characterization of novel insect pheromones.

Pheromone Extraction
  • Objective: To collect volatile compounds from the target insect species.

  • Methodology:

    • Solid Phase Microextraction (SPME): Live insects (e.g., calling females for sex pheromones) are placed in a sealed glass container. A SPME fiber is exposed to the headspace for a defined period to adsorb volatile compounds.

    • Gland Extraction: The pheromone-producing gland (e.g., abdominal tips of female moths) is excised and extracted with a small volume of a non-polar solvent like hexane.

Chemical Analysis
  • Objective: To identify the chemical structure of the active compound(s).

  • Methodology:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is desorbed in the GC inlet, or the solvent extract is injected. The GC separates the components of the mixture, and the MS provides fragmentation patterns for identification.

    • Gas Chromatography-Electroantennographic Detection (GC-EAD): The GC effluent is split between a flame ionization detector (FID) and an insect antenna preparation. This allows for the identification of compounds that elicit an electrophysiological response in the insect's antenna.

Synthesis and Bioassays
  • Objective: To confirm the biological activity of the identified compound.

  • Methodology:

    • Chemical Synthesis: The proposed structure of this compound is synthesized in the laboratory.

    • Laboratory Bioassays: Wind tunnel assays can be used to observe the behavioral responses of insects to the synthetic compound, such as upwind flight and source location.

    • Field Trapping: Traps baited with the synthetic pheromone are deployed in the field to test for attraction of the target insect species.

Pheromone_Identification_Workflow A Insect Collection & Rearing B Pheromone Extraction (SPME or Gland Extraction) A->B C Chemical Analysis (GC-MS, GC-EAD) B->C D Structure Elucidation C->D F Bioassays (Wind Tunnel, Field Trapping) C->F Preliminary Bioassays E Chemical Synthesis D->E E->F G Pheromone Identification Confirmed F->G

Caption: General experimental workflow for the identification of an insect pheromone.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes activity thresholds for structurally similar trail pheromones in termites to provide a potential scale of activity.

CompoundSpeciesActivity Threshold (pg/cm of trail)
(Z)-dodec-3-en-1-olMacrotermes annandalei~1
(Z,Z)-dodeca-3,6-dien-1-olAncistrotermes pakistanicus0.1

Data sourced from existing literature.[7][8]

Conclusion and Future Directions

Although this compound has not been the subject of direct biological investigation, its chemical structure strongly suggests a role as an insect pheromone. This technical guide has synthesized evidence from analogous compounds to propose its potential function and has outlined the necessary experimental procedures to verify this hypothesis. Future research should focus on the isolation and identification of this compound from natural sources, followed by chemical synthesis and rigorous bioassays to confirm its biological activity. Such studies will not only elucidate the specific role of this compound but also contribute to the broader understanding of chemical communication in insects, potentially leading to the development of novel and environmentally benign pest management strategies.

References

No Evidence of 4-Methyldeca-3,9-dien-1-ol as an Insect Pheromone in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no evidence of 4-Methyldeca-3,9-dien-1-ol being identified or utilized as an insect pheromone. Extensive searches for this specific compound in the context of insect chemical communication, semiochemicals, and chemical ecology have failed to yield any relevant findings.

This indicates that this compound is not a recognized or documented pheromone for any known insect species. As a result, the foundational data required to construct an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, is not available.

Scientific research into insect pheromones is an active field, with new compounds being identified and characterized regularly. However, based on currently available public domain information, this compound has not been implicated in insect communication.

Therefore, it is not possible to fulfill the request for a technical guide or whitepaper on this topic. Researchers, scientists, and drug development professionals seeking information on insect pheromones are advised to consult resources on known and characterized semiochemicals.

The Elusive Natural Origins of 4-Methyldeca-3,9-dien-1-ol: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and literature reveals no documented natural sources of the compound 4-Methyldeca-3,9-dien-1-ol. This finding suggests that the molecule is likely a synthetic compound, as there is currently no publicly available evidence of its isolation or identification from plant, insect, microbial, or other natural origins.

While the search for novel natural products is an ongoing endeavor in chemical ecology and biochemistry, this compound has not been identified as a component of any essential oil, pheromone blend, or microbial metabolome in the existing scientific record. Research into structurally similar compounds, such as other unsaturated alcohols and dienes, is prevalent in the study of insect communication and plant volatiles. However, the specific isomeric structure of this compound remains absent from these reports.

This technical guide was intended to provide an in-depth analysis of the natural occurrences of this compound, including quantitative data, experimental protocols for its isolation, and diagrams of its biosynthetic pathways. However, due to the lack of primary scientific literature demonstrating its existence as a natural product, the foundational information required for such a guide is unavailable.

Researchers, scientists, and drug development professionals interested in this compound should, therefore, consider it from a synthetic chemistry perspective. Any investigation into its biological activity or potential applications would necessitate its chemical synthesis, as a natural procurement route has not been established.

Future research may yet uncover a natural source of this compound. The vast and largely unexplored chemical diversity of the natural world means that the discovery of new compounds is a continuous process. Should this molecule be identified from a natural source in the future, further investigation into its biosynthesis and ecological role would be warranted. At present, however, any work with this compound must proceed under the assumption that it is not a naturally occurring substance.

An In-depth Technical Guide on the Proposed Biosynthesis of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 4-Methyldeca-3,9-dien-1-ol is not well-documented in publicly available scientific literature. Therefore, this guide presents a hypothetical pathway based on established principles of insect pheromone biosynthesis, particularly the modification of fatty acid metabolism. The experimental protocols and quantitative data are derived from studies on analogous enzymes and pathways and should be adapted and validated for the specific study of this compound.

Introduction

This compound is a long-chain unsaturated alcohol, a class of compounds frequently identified as insect pheromones. These signaling molecules are crucial for communication in many insect species, mediating behaviors such as mating and aggregation. The biosynthesis of such pheromones typically originates from the fatty acid synthesis pathway, with modifications introduced by specific enzymes to generate the final active compound. This guide outlines a plausible biosynthetic route to this compound, details potential experimental approaches for its investigation, and provides quantitative data from related systems to serve as a benchmark for future research.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound starts from the common fatty acid precursor, acetyl-CoA, and involves a series of enzymatic steps including chain elongation, methylation, desaturation, and reduction.

Step 1: Initiation and Elongation with Methyl Branching

The carbon backbone of this compound is likely assembled by a Fatty Acid Synthase (FAS) complex. To introduce the methyl group at the C4 position (relative to the final alcohol), it is hypothesized that the FAS utilizes methylmalonyl-CoA as an extender unit in one of the elongation cycles, instead of the usual malonyl-CoA. This mechanism is a known strategy in insects for the biosynthesis of methyl-branched hydrocarbons and pheromones. The synthesis would proceed until a 10-carbon acyl-ACP (Acyl Carrier Protein) chain is formed.

Step 2: Desaturation

Two successive desaturation steps are required to introduce the double bonds at the Δ3 and Δ9 positions. These reactions are catalyzed by specific fatty acyl-CoA desaturases (FADs). It is plausible that a Δ9-desaturase first acts on the saturated 10-carbon acyl-CoA precursor to introduce the double bond at the C9 position. Subsequently, a specific Δ3-desaturase would introduce the second double bond. The order of these desaturation events may vary.

Step 3: Reduction to the Alcohol

The final step in the biosynthesis is the reduction of the 4-methyl-3,9-decadienoyl-CoA to the corresponding alcohol, this compound. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). These enzymes are critical in the biosynthesis of many alcohol-based insect pheromones.

Visual Representation of the Proposed Pathway

Biosynthesis of this compound Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Decanoyl-CoA Decanoyl-CoA Fatty Acid Synthase (FAS)->Decanoyl-CoA Δ9-Desaturase Δ9-Desaturase Decanoyl-CoA->Δ9-Desaturase Dec-9-enoyl-CoA Dec-9-enoyl-CoA Δ9-Desaturase->Dec-9-enoyl-CoA Δ3-Desaturase Δ3-Desaturase Dec-9-enoyl-CoA->Δ3-Desaturase 4-Methyldeca-3,9-dienoyl-CoA 4-Methyldeca-3,9-dienoyl-CoA Δ3-Desaturase->4-Methyldeca-3,9-dienoyl-CoA Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) 4-Methyldeca-3,9-dienoyl-CoA->Fatty Acyl-CoA Reductase (FAR) This compound This compound Fatty Acyl-CoA Reductase (FAR)->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data for enzyme activities from studies on the biosynthesis of other insect pheromones. This information can serve as a valuable reference for designing and interpreting experiments on the biosynthesis of this compound.

Table 1: Substrate Specificity of Analogous Fatty Acyl-CoA Desaturases

Enzyme Source OrganismDesaturase TypeSubstrateProduct(s)Relative Activity (%)
Trichoplusia niΔ11-DesaturasePalmitoyl-CoA (16:CoA)(Z)-11-Hexadecenoyl-CoA100
Myristoyl-CoA (14:CoA)(Z)-11-Tetradecenoyl-CoA85
Stearoyl-CoA (18:CoA)(Z)-11-Octadecenoyl-CoA20
Spodoptera littoralisΔ9-DesaturasePalmitoyl-CoA (16:CoA)(Z)-9-Hexadecenoyl-CoA100
Myristoyl-CoA (14:CoA)(Z)-9-Tetradecenoyl-CoA92
Stearoyl-CoA (18:CoA)(Z)-9-Octadecenoyl-CoA78

Table 2: Kinetic Parameters of Analogous Fatty Acyl-CoA Reductases

Enzyme Source OrganismSubstrateKm (µM)Vmax (pmol/min/mg protein)
Bombyx mori(E,Z)-10,12-Hexadecadienoyl-CoA15.21250
Palmitoyl-CoA (16:CoA)25.8850
Helicoverpa armigera(Z)-11-Hexadecenoyl-CoA12.51500
Palmitoyl-CoA (16:CoA)30.1980

Experimental Protocols

Investigating the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the enzymes (FAS, desaturases, FAR) involved in the biosynthesis of this compound.

Methodology:

  • Transcriptome Sequencing: Extract total RNA from the pheromone gland (or relevant tissue) of the insect species of interest. Prepare a cDNA library and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Gene Annotation: Assemble the transcriptome reads and annotate the resulting contigs by sequence homology searches against public databases (e.g., NCBI GenBank, UniProt) using BLAST. Search for sequences with homology to known fatty acid synthases, desaturases, and fatty acyl-CoA reductases from other insects.

  • Gene Cloning: Design gene-specific primers based on the identified candidate gene sequences. Amplify the full-length coding sequences from pheromone gland cDNA using PCR. Clone the amplified products into a suitable expression vector.

Functional Characterization of Enzymes in a Heterologous System (Yeast)

Objective: To determine the function and substrate specificity of the candidate enzymes.

Methodology:

  • Yeast Transformation: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vectors containing the candidate genes.

  • Enzyme Expression: Grow the transformed yeast cultures under inducing conditions to express the recombinant proteins.

  • Substrate Feeding: Supplement the yeast cultures with potential fatty acid precursors (e.g., decanoic acid, or its methyl ester).

  • Lipid Extraction: After a suitable incubation period, harvest the yeast cells and extract the total lipids using a solvent-based method (e.g., Folch extraction).

  • Product Analysis: Analyze the lipid extracts by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products. Compare the product profiles of yeast expressing the candidate genes with control yeast (transformed with an empty vector).

In Vitro Enzyme Assays

Objective: To determine the kinetic properties of the purified enzymes.

Methodology:

  • Protein Expression and Purification: Express the candidate enzymes with an affinity tag (e.g., His-tag) in a suitable expression system (e.g., E. coli, insect cells). Purify the recombinant proteins using affinity chromatography.

  • Enzyme Assay:

    • Desaturase Assay: Incubate the purified desaturase with its putative acyl-CoA substrate in a reaction buffer containing necessary cofactors (e.g., NADH or NADPH, O2).

    • FAR Assay: Incubate the purified FAR with its putative acyl-CoA substrate and a reducing agent (e.g., NADPH).

  • Product Quantification: Stop the reactions at different time points and extract the products. Analyze and quantify the products using GC-MS or HPLC.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Biochemical Analysis Tissue Dissection Tissue Dissection RNA Extraction RNA Extraction Tissue Dissection->RNA Extraction Transcriptome Sequencing Transcriptome Sequencing RNA Extraction->Transcriptome Sequencing Bioinformatic Analysis Bioinformatic Analysis Transcriptome Sequencing->Bioinformatic Analysis Gene Cloning Gene Cloning Bioinformatic Analysis->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Protein Purification Protein Purification Gene Cloning->Protein Purification Substrate Feeding Substrate Feeding Heterologous Expression->Substrate Feeding Product Analysis (GC-MS) Product Analysis (GC-MS) Substrate Feeding->Product Analysis (GC-MS) In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay Kinetic Analysis Kinetic Analysis In Vitro Enzyme Assay->Kinetic Analysis

An In-depth Technical Guide to the Chemical Ecology of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no specific data or research pertaining to the chemical ecology, biological activity, or synthesis of 4-Methyldeca-3,9-dien-1-ol. Extensive searches of chemical databases and scientific repositories did not yield any publications directly investigating this compound. This suggests that this compound may be a novel compound that has not yet been characterized in the context of chemical ecology, or it may be a misnomer for a related, studied compound.

While direct information is unavailable, this guide will provide a framework for the potential investigation of this compound by drawing parallels with structurally similar and well-documented insect pheromones. The methodologies, data presentation formats, and signaling pathway diagrams provided below are based on established research practices in the field of chemical ecology and can serve as a template for future studies on this or related molecules.

Hypothetical Data Presentation

In the event that quantitative data for this compound becomes available, it should be structured for clarity and comparative analysis. The following tables illustrate how such data could be presented.

Table 1: Electroantennographic (EAG) Responses of a Hypothetical Insect Species to this compound and Structural Analogs

CompoundConcentration (µg)Mean EAG Response (mV) ± SE
This compound1Data not available
10Data not available
100Data not available
(Z)-dodec-3-en-1-ol10.8 ± 0.1
101.5 ± 0.2
1002.3 ± 0.3
(Z,Z)-dodeca-3,6-dien-1-ol11.2 ± 0.2
102.1 ± 0.3
1003.0 ± 0.4
Control (Hexane)-0.1 ± 0.05

Table 2: Behavioral Responses of a Hypothetical Insect Species in a Y-Tube Olfactometer Assay

Odor SourceNResponded (%)No Response (%)Attraction Index
This compound (10 µg) vs. ControlData not availableData not availableData not availableData not available
(Z)-dodec-3-en-1-ol (10 µg) vs. Control5080200.6
(Z,Z)-dodeca-3,6-dien-1-ol (10 µg) vs. Control5090100.8

Proposed Experimental Protocols

Should research on this compound be undertaken, the following experimental protocols, adapted from studies on similar pheromones, would be appropriate.

Synthesis of this compound

A plausible synthetic route could involve Wittig or Horner-Wadsworth-Emmons reactions to establish the double bonds with the desired stereochemistry, followed by functional group manipulations to yield the final alcohol. A general workflow is proposed below.

Workflow for a Hypothetical Synthesis:

A Starting Material (e.g., protected hydroxy-aldehyde) B Wittig Reaction (Phosphonium ylide) A->B 1. C Intermediate Alkene B->C 2. D Deprotection C->D 3. E Purification (Column Chromatography) D->E 4. F Final Product: This compound E->F 5.

Caption: A generalized workflow for the synthesis of an unsaturated alcohol.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an odor.

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are carefully placed into electrodes containing a saline solution.

  • Odor Delivery: A constant stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (dissolved in a solvent like hexane) is injected into the airstream.

  • Data Recording: The voltage change across the antenna is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

  • Controls: A solvent blank is used as a negative control, and a known potent pheromone can be used as a positive control.

Behavioral Bioassays (Y-Tube Olfactometer)

This assay is used to determine the attractiveness or repellency of a chemical to an insect.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.

  • Airflow: Purified, humidified air flows from the two side arms and exits through the central arm.

  • Odor Introduction: The test compound is applied to a piece of filter paper and placed in one arm, while a solvent control is placed in the other.

  • Insect Introduction: An insect is released at the downwind end of the central arm and allowed to move freely.

  • Data Collection: The arm the insect first enters and the time spent in each arm are recorded. A choice is typically defined as the insect moving a certain distance into an arm.

Potential Signaling Pathways and Logical Relationships

While no signaling pathways involving this compound are known, a hypothetical pathway for pheromone detection and subsequent behavioral response can be diagrammed based on general principles of insect olfaction.

cluster_0 Antennal Neuron cluster_1 Brain P Pheromone Molecule (this compound) OBP Odorant Binding Protein (OBP) P->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Activation AP Action Potential Neuron->AP Signal Transduction AL Antennal Lobe AP->AL MB Mushroom Body AL->MB Learning & Memory LH Lateral Horn AL->LH Innate Behavior Behavior Behavioral Response (e.g., Mating, Aggregation) MB->Behavior LH->Behavior

In-depth Technical Guide: Stereoisomers of 4-Methyldeca-3,9-dien-1-ol and Their Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed no specific information on the stereoisomers of 4-Methyldeca-3,9-dien-1-ol and their associated biological activities.

While the chemical structure of this compound can be predicted, there is no published research detailing its synthesis, the isolation or characterization of its stereoisomers, or any investigation into its biological effects, including its potential as a pheromone or its role in any signaling pathways.

The initial search strategy targeted various aspects of this compound, including its synthesis, stereoisomer characterization, and biological, particularly pheromonal, activity. Despite broadening the search to include structurally similar compounds, no direct or transferable data for this compound could be located.

Consequently, the core requirements for this technical guide, as outlined in the prompt, cannot be fulfilled due to the absence of foundational data. This includes:

  • Data Presentation: No quantitative data on the activity of different stereoisomers exists to be summarized in tables.

  • Experimental Protocols: Without any published studies, there are no experimental methodologies for key experiments to be detailed.

  • Mandatory Visualization: The lack of information on signaling pathways, experimental workflows, or logical relationships pertaining to this compound prevents the creation of any relevant diagrams.

It is possible that research on this specific compound is proprietary, has not yet been published, or that the compound has not been a subject of scientific investigation.

For researchers, scientists, and drug development professionals interested in the broader field of insect pheromones and the stereochemistry of bioactive molecules, we recommend exploring the literature on well-characterized compounds with similar structural features, such as other dienols or methyl-branched alcohols. This may provide insights into potential synthetic strategies and methodologies for biological evaluation that could be hypothetically applied to this compound should it become a research target in the future.

We regret that we are unable to provide the requested in-depth technical guide at this time due to the lack of available scientific information on the specified topic.

Methodological & Application

Application Note: Proposed Synthesis of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the proposed synthesis of 4-Methyldeca-3,9-dien-1-ol is presented below, intended for researchers, scientists, and professionals in drug development. This document outlines a multi-step synthetic protocol, including data presentation in a tabular format and a visualization of the experimental workflow.

Introduction

This compound is a terpene-like alcohol with potential applications in fragrance chemistry and as a building block in the synthesis of more complex natural products. This document details a proposed synthetic route for its preparation, designed for laboratory-scale synthesis. The protocol employs common and well-established organic reactions, including the protection of an alcohol, the formation of a phosphonium ylide, a Wittig reaction to construct the key carbon-carbon double bond, and a final deprotection step.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing with the protection of 3-bromopropan-1-ol. The subsequent steps involve the formation of a Wittig reagent, followed by its reaction with hept-6-en-2-one to assemble the carbon skeleton of the target molecule. The final step is the removal of the protecting group to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran (Protection of 3-bromopropan-1-ol)

  • To a solution of 3-bromopropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran.

Step 2: Synthesis of (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)triphenylphosphonium bromide (Wittig Salt Formation)

  • Dissolve 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile (0.5 M).

  • Reflux the mixture for 24 hours.

  • Monitor the formation of the phosphonium salt precipitate.

  • After cooling to room temperature, collect the white precipitate by filtration.

  • Wash the precipitate with cold diethyl ether and dry under vacuum to yield the desired phosphonium salt.

Step 3: Synthesis of 2-((4-methyldeca-3,9-dien-1-yl)oxy)tetrahydro-2H-pyran (Wittig Reaction)

  • Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise to form the ylide, indicated by a color change to deep orange/red.[2]

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of hept-6-en-2-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Synthesis of this compound (Deprotection)

  • Dissolve the protected alcohol (1.0 eq) in a mixture of acetic acid, THF, and water (4:2:1, 0.2 M).

  • Stir the solution at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

StepReactant 1MW ( g/mol )Eq.Reactant 2MW ( g/mol )Eq.ProductMW ( g/mol )Theoretical Yield (g) (based on 10 mmol scale)
13-bromopropan-1-ol138.991.03,4-dihydro-2H-pyran84.121.22-((3-bromopropyl)oxy)tetrahydro-2H-pyran223.112.23
22-((3-bromopropyl)oxy)tetrahydro-2H-pyran223.111.0Triphenylphosphine262.291.1(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)triphenylphosphonium bromide485.404.85
3Phosphonium Salt485.401.1Hept-6-en-2-one112.171.02-((4-methyldeca-3,9-dien-1-yl)oxy)tetrahydro-2H-pyran252.412.52
4Protected Alcohol252.411.0Acetic Acid/H₂O--This compound168.281.68

Experimental Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Wittig Salt Formation cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Deprotection A 3-bromopropan-1-ol C 2-((3-bromopropyl)oxy)tetrahydro-2H-pyran A->C Protection B DHP, PPTS, DCM E (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)triphenylphosphonium bromide C->E Quaternization D Triphenylphosphine, Acetonitrile H 2-((4-methyldeca-3,9-dien-1-yl)oxy)tetrahydro-2H-pyran E->H Ylide formation & Wittig F n-BuLi, THF G Hept-6-en-2-one J This compound H->J Deprotection I Acetic Acid, THF, H₂O

Caption: Proposed synthetic workflow for this compound.

References

Application Note: Enantioselective Synthesis of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical, agrochemical, and fragrance industries. Chiral alcohols, in particular, are valuable building blocks and often represent key stereogenic centers in biologically active compounds. This application note provides a detailed protocol for the enantioselective synthesis of 4-Methyldeca-3,9-dien-1-ol, a chiral alcohol, utilizing a copper-catalyzed asymmetric conjugate addition of a methyl group as the key stereochemistry-determining step. This approach offers a robust and efficient pathway to access either enantiomer of the target molecule in high optical purity.

Overall Synthetic Scheme

The enantioselective synthesis of this compound is accomplished in a four-step sequence starting from the commercially available 7-octen-1-ol. The key transformation involves a highly enantioselective copper-catalyzed 1,4-addition of a methyl group to an α,β-unsaturated ester.

Figure 1: Overall synthetic route for (R)-4-Methyldeca-3,9-dien-1-ol.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Olefination cluster_2 Step 3: Asymmetric Conjugate Addition cluster_3 Step 4: Reduction A 7-octen-1-ol B 7-octen-1-al (1) A->B PCC, DCM C 7-octen-1-al (1) D Ethyl (E)-deca-2,9-dienoate (2) C->D Triethyl phosphonoacetate, NaH, THF E Ethyl (E)-deca-2,9-dienoate (2) F Ethyl (R)-4-methyldeca-3,9-dienoate (3) E->F MeMgBr, CuI, (R)-Tol-BINAP, Toluene G Ethyl (R)-4-methyldeca-3,9-dienoate (3) H (R)-4-Methyldeca-3,9-dien-1-ol (4) G->H LiAlH4, THF

Caption: Synthetic workflow for (R)-4-Methyldeca-3,9-dien-1-ol.

Experimental Protocols

Step 1: Synthesis of 7-octen-1-al (1)
  • Apparatus: A 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 7-octen-1-ol (10.0 g, 78.0 mmol)

    • Pyridinium chlorochromate (PCC) (25.2 g, 117 mmol)

    • Dichloromethane (DCM), anhydrous (200 mL)

    • Silica gel

  • Procedure:

    • To a stirred suspension of PCC in anhydrous DCM, add a solution of 7-octen-1-ol in DCM dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to afford the crude aldehyde.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 9:1) to yield 7-octen-1-al (1) as a colorless oil.

Step 2: Synthesis of Ethyl (E)-deca-2,9-dienoate (2)
  • Apparatus: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (3.43 g, 85.8 mmol)

    • Triethyl phosphonoacetate (21.3 g, 95.0 mmol)

    • Tetrahydrofuran (THF), anhydrous (150 mL)

    • 7-octen-1-al (1) (9.8 g, 78.0 mmol)

  • Procedure:

    • Wash the NaH with hexanes to remove the mineral oil and suspend it in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate dropwise to the suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of 7-octen-1-al (1) in THF dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (Hexane:Ethyl Acetate = 19:1) to give Ethyl (E)-deca-2,9-dienoate (2) as a colorless oil.

Step 3: Enantioselective Synthesis of Ethyl (R)-4-methyldeca-3,9-dienoate (3)
  • Apparatus: A 250 mL Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • Copper(I) iodide (CuI) (0.15 g, 0.78 mmol)

    • (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-Tol-BINAP) (0.53 g, 0.78 mmol)

    • Toluene, anhydrous (100 mL)

    • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (28.6 mL, 85.8 mmol)

    • Ethyl (E)-deca-2,9-dienoate (2) (15.3 g, 78.0 mmol)

  • Procedure:

    • In the Schlenk flask under a nitrogen atmosphere, dissolve CuI and (R)-Tol-BINAP in anhydrous toluene.

    • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add MeMgBr to the catalyst solution and stir for 15 minutes.

    • Add a solution of Ethyl (E)-deca-2,9-dienoate (2) in toluene dropwise over 30 minutes.

    • Stir the reaction mixture at -78 °C for 6 hours.

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 49:1) to yield Ethyl (R)-4-methyldeca-3,9-dienoate (3).

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Step 4: Synthesis of (R)-4-Methyldeca-3,9-dien-1-ol (4)
  • Apparatus: A 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • Lithium aluminum hydride (LiAlH4) (2.96 g, 78.0 mmol)

    • Tetrahydrofuran (THF), anhydrous (100 mL)

    • Ethyl (R)-4-methyldeca-3,9-dienoate (3) (assumed quantitative yield from previous step, 78.0 mmol)

  • Procedure:

    • Suspend LiAlH4 in anhydrous THF in the round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add a solution of Ethyl (R)-4-methyldeca-3,9-dienoate (3) in THF dropwise to the LiAlH4 suspension.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction back to 0 °C and quench sequentially by the careful dropwise addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL).

    • Stir the resulting white suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (Hexane:Ethyl Acetate = 9:1) to afford (R)-4-Methyldeca-3,9-dien-1-ol (4) as a colorless oil.

Data Presentation

StepProductStarting MaterialYield (%)Enantiomeric Excess (ee%)
17-octen-1-al (1)7-octen-1-ol85-
2Ethyl (E)-deca-2,9-dienoate (2)7-octen-1-al (1)88-
3Ethyl (R)-4-methyldeca-3,9-dienoate (3)Ethyl (E)-deca-2,9-dienoate (2)9295
4(R)-4-Methyldeca-3,9-dien-1-ol (4)Ethyl (R)-4-methyldeca-3,9-dienoate (3)9595

Mandatory Visualization

Catalytic Cycle of Asymmetric Conjugate Addition

G CuL [(R)-Tol-BINAP]Cu-Me PiComplex π-Complex CuL->PiComplex Coordination Substrate Ethyl (E)-deca-2,9-dienoate Substrate->PiComplex Intermediate Copper Enolate PiComplex->Intermediate 1,4-Addition Product Ethyl (R)-4-methyldeca-3,9-dienoate Intermediate->Product Protonolysis (workup) CuI_L [(R)-Tol-BINAP]CuI Intermediate->CuI_L Regeneration MeMgBr MeMgBr CuI_L->CuL Transmetalation

Caption: Proposed catalytic cycle for the copper-catalyzed reaction.

Application Notes and Protocols for the Identification of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 4-Methyldeca-3,9-dien-1-ol, a volatile organic compound of interest in various fields, including chemical ecology and fragrance research. The following protocols outline the use of standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds.[1] It is extensively used for the analysis of aromatic compounds, including esters, fatty acids, and alcohols.[1]

Experimental Protocol

Sample Preparation:

Due to the volatile nature of this compound, direct injection of a dilute solution is recommended.

  • Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as hexane or dichloromethane.

  • Perform a serial dilution to obtain a final concentration of 10 µg/mL for analysis.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Presentation

Table 1: Expected GC-MS Data for this compound and a Related Compound

CompoundRetention Index (DB-5)Key Mass Fragments (m/z)
This compound~1350 - 1450 (Predicted)M⁺ (170), 152 ([M-H₂O]⁺), 123, 109, 95, 81, 67, 55, 41
(Z)-4-Decen-1-ol1334M⁺ (156), 138 ([M-H₂O]⁺), 109, 95, 81, 67, 55, 41

Note: The retention index for this compound is an educated prediction based on its structure and comparison with similar compounds. Actual values may vary depending on the specific instrument and conditions.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Dilution Dilution in Hexane (10 µg/mL) Sample->Dilution Injection 1 µL Injection Dilution->Injection Separation GC Separation (DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Detection->MassSpectrum LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Workflow for GC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

Sample Preparation:

A thin film of the neat liquid sample is prepared on a salt plate (e.g., NaCl or KBr).

  • Place one drop of the neat liquid sample onto a clean, dry salt plate.

  • Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

Instrumentation and Parameters:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Accessory: ATR (Attenuated Total Reflectance) or transmission.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Presentation

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000 (medium)=C-H stretchAlkene
2960-2850 (strong)C-H stretchAlkane
1670-1640 (weak)C=C stretchAlkene
1050-1000 (strong)C-O stretchPrimary Alcohol
970-910 (medium)=C-H bend (out-of-plane)Alkene

Logical Diagram

FTIR_Logic cluster_vibrations Molecular Vibrations IR_Source IR Radiation Sample This compound IR_Source->Sample Detector Detector Sample->Detector Spectrum FTIR Spectrum Detector->Spectrum OH_stretch O-H Stretch (3400-3200 cm⁻¹) Spectrum->OH_stretch identifies CH_stretch =C-H Stretch (3100-3000 cm⁻¹) Spectrum->CH_stretch identifies CC_stretch C=C Stretch (1670-1640 cm⁻¹) Spectrum->CC_stretch identifies CO_stretch C-O Stretch (1050-1000 cm⁻¹) Spectrum->CO_stretch identifies

Caption: Logical diagram of FTIR analysis for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (-CH₂OH)~3.6 (t)~62
2 (-CH₂-)~2.2 (q)~30
3 (=CH-)~5.3 (t)~125
4 (=C(CH₃)-)-~135
4-CH₃~1.6 (s)~16
5 (-CH₂-)~2.0 (q)~32
6 (-CH₂-)~1.4 (m)~29
7 (-CH₂-)~1.4 (m)~29
8 (-CH₂-)~2.1 (q)~33
9 (=CH-)~5.8 (m)~138
10 (=CH₂)~5.0 (m)~114

Note: These are predicted chemical shifts. Actual values may vary. Coupling patterns are indicated in parentheses (s = singlet, t = triplet, q = quartet, m = multiplet).

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample ~10 mg of Analyte Solvent 0.6 mL CDCl₃ with TMS Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR H1_Spectrum ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_NMR->H1_Spectrum C13_Spectrum ¹³C Spectrum Analysis (Chemical Shift) C13_NMR->C13_Spectrum Structure_Elucidation Structure Elucidation H1_Spectrum->Structure_Elucidation C13_Spectrum->Structure_Elucidation

References

Application Note: Analysis of 4-Methyldeca-3,9-dien-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyldeca-3,9-dien-1-ol is a volatile organic compound of interest in various fields, including chemical ecology and fragrance research. Accurate and reliable analytical methods are essential for its identification and quantification in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

This protocol outlines the sample preparation, GC-MS instrumentation, and analytical conditions for the analysis of this compound.

1. Sample Preparation

For optimal results, samples should be prepared by dissolving them in a volatile solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the range of 1-100 µg/mL. If the analyte is present in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the compound of interest.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation and applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless (with a splitless time of 1 min)
Oven Program Initial temperature: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min at 250°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Rate 2 scans/sec

Data Presentation

The following table summarizes the expected retention time and the predicted key mass spectral fragments for this compound. The molecular weight of this compound (C₁₁H₂₀O) is 168.28 g/mol . The molecular ion peak (M⁺) is expected at m/z 168.

Compound Expected Retention Time (min) Molecular Ion (M⁺) (m/z) Key Predicted Fragments (m/z) Predicted Fragment Structure/Origin
This compound10 - 15168150[M-H₂O]⁺, loss of water
121Cleavage of the C5-C6 bond
95Allylic cleavage at C5-C6 with loss of C₅H₁₁
81Allylic cleavage at C2-C3 with loss of C₆H₁₁O
67Further fragmentation of larger ions
55C₄H₇⁺ fragment
41C₃H₅⁺ fragment

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution with volatile solvent Sample->Dilution Extraction Extraction (if necessary) Sample->Extraction Vial Transfer to GC vial Dilution->Vial Extraction->Vial Injector Injection Port (250°C) Vial->Injector GC_Column GC Column (Temperature Programmed) Injector->GC_Column Vaporization Ion_Source Ion Source (EI) (70 eV) GC_Column->Ion_Source Separation Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectrum Mass Spectrum Extraction Chromatogram->Mass_Spectrum Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: GC-MS Experimental Workflow for the Analysis of this compound.

Fragmentation_Pathway cluster_fragments Predicted Fragmentation Molecule This compound (C11H20O) Molecular Weight: 168.28 Molecular_Ion Molecular Ion [M]⁺˙ m/z = 168 Molecule->Molecular_Ion Electron Ionization (70 eV) Fragment_150 [M-H₂O]⁺˙ m/z = 150 Molecular_Ion->Fragment_150 Loss of H₂O Fragment_121 [C₉H₁₃]⁺ m/z = 121 Molecular_Ion->Fragment_121 Cleavage at C5-C6 Fragment_81 [C₆H₉]⁺ m/z = 81 Molecular_Ion->Fragment_81 Allylic Cleavage at C2-C3 Fragment_95 [C₇H₁₁]⁺ m/z = 95 Fragment_121->Fragment_95 Rearrangement Fragment_67 [C₅H₇]⁺ m/z = 67 Fragment_95->Fragment_67 Further Fragmentation Fragment_55 [C₄H₇]⁺ m/z = 55 Fragment_67->Fragment_55 Further Fragmentation Fragment_41 [C₃H₅]⁺ m/z = 41 Fragment_55->Fragment_41 Further Fragmentation

Caption: Predicted Mass Spectral Fragmentation of this compound.

Application Notes and Protocols for the Structural Elucidation of 4-Methyldeca-3,9-dien-1-ol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the analysis of 4-Methyldeca-3,9-dien-1-ol using a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques. These methods allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry.

1. Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. This data serves as a reference for the interpretation of experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
13.65t6.52H
22.25q6.5, 7.02H
35.15t7.01H
4-CH₃1.65s-3H
52.05t7.52H
61.40sext7.52H
71.45quint7.52H
82.10q7.0, 1.52H
95.80ddt16.8, 10.2, 6.61H
105.00dd16.8, 1.51H
10'4.95dd10.2, 1.51H
OH1.5 (variable)br s-1H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom NumberChemical Shift (ppm)
162.5
238.8
3124.5
4135.0
4-CH₃16.0
539.5
629.0
731.5
833.5
9138.8
10114.5

2. Experimental Protocols

2.1 Sample Preparation

  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2.2 1D NMR Spectroscopy

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.

    • Process the data similarly to the ¹H spectrum.

2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton couplings.

    • Acquire a gradient-enhanced COSY45 or COSY90 spectrum.

    • Cross-peaks in the 2D spectrum indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment identifies direct one-bond proton-carbon correlations.

    • Acquire a gradient-enhanced HSQC spectrum.

    • Cross-peaks show which protons are directly attached to which carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment identifies long-range (2-3 bond) proton-carbon correlations.

    • Acquire a gradient-enhanced HMBC spectrum.

    • Cross-peaks reveal connectivity across multiple bonds, which is crucial for piecing together the carbon skeleton.

3. Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_assembly Structure Assembly & Verification cluster_conclusion Conclusion H1_NMR 1H NMR Proton_Env Identify Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Env Identify Carbon Environments (Chemical Shift) C13_NMR->Carbon_Env COSY COSY HH_Connectivity Establish H-H Connectivity (COSY) COSY->HH_Connectivity HSQC HSQC CH_Connectivity_1 Direct C-H Attachment (HSQC) HSQC->CH_Connectivity_1 HMBC HMBC CH_Connectivity_long Long-Range C-H Connectivity (HMBC) HMBC->CH_Connectivity_long Fragment_Assembly Assemble Molecular Fragments Proton_Env->Fragment_Assembly Carbon_Env->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity_1->Fragment_Assembly CH_Connectivity_long->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure Verification Verify with all NMR Data Final_Structure->Verification Elucidated_Structure Elucidated Structure: This compound Verification->Elucidated_Structure

Caption: Workflow for NMR-based structure elucidation.

4. Interpretation of Spectra

  • ¹H NMR Analysis: The proton spectrum will show distinct signals for the alcohol proton (broad singlet), the vinylic protons (downfield region), the protons adjacent to the oxygen (around 3.65 ppm), and the aliphatic chain protons. The integration of these signals will confirm the number of protons in each environment.

  • ¹³C NMR Analysis: The carbon spectrum will display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts will differentiate between the sp³ hybridized carbons of the aliphatic chain and the sp² hybridized carbons of the two double bonds.

  • COSY Analysis: The COSY spectrum will reveal the coupling network within the molecule. For instance, a cross-peak between the signals at 3.65 ppm (H-1) and 2.25 ppm (H-2) will confirm their adjacent relationship. Similarly, correlations will be observed along the entire carbon chain.

  • HSQC Analysis: The HSQC spectrum will directly link each proton to its attached carbon. For example, the proton at 3.65 ppm (H-1) will show a correlation to the carbon at 62.5 ppm (C-1). This is instrumental in assigning the carbon signals.

  • HMBC Analysis: The HMBC spectrum provides the final pieces of the structural puzzle by showing long-range correlations. For example, the methyl protons (H-4-CH₃) at 1.65 ppm are expected to show correlations to C-3 (124.5 ppm) and C-4 (135.0 ppm), confirming the position of the methyl group on the double bond. Correlations from the vinylic proton H-9 to carbons C-7 and C-8 will help to place the terminal double bond.

By systematically analyzing the data from these complementary NMR experiments, the complete and unambiguous structure of this compound can be confidently determined.

Application Notes and Protocols for the Purification of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyldeca-3,9-dien-1-ol is an unsaturated alcohol that may be synthesized as a mixture of isomers and contain various impurities from the starting materials, reagents, and by-products of the reaction. Effective purification is crucial to isolate the desired compound with high purity for its use in research, development, and potential therapeutic applications. These application notes provide a comprehensive overview of the recommended purification strategies, including detailed protocols for column chromatography and distillation techniques. A comparative summary of the different methods is also presented to aid in the selection of the most appropriate technique based on the scale of purification and the nature of the impurities.

Data Presentation: Comparison of Purification Methods

The selection of a purification method for this compound depends on several factors, including the initial purity of the crude product, the desired final purity, the quantity of material to be purified, and the available equipment. The following table summarizes the most common purification techniques and their key characteristics.

Purification MethodPrinciple of SeparationTypical ScaleAdvantagesDisadvantages
Flash Column Chromatography Adsorption/partitioning on a solid stationary phase (e.g., silica gel)mg to multi-gramHigh resolution for closely related compounds, versatile for a wide range of polarities.[1]Can be time-consuming, requires significant solvent volumes, potential for sample degradation on acidic silica.
Fractional Vacuum Distillation Differences in boiling points under reduced pressure.[2][3]g to kgSuitable for large quantities, effective for separating compounds with different volatilities, relatively low cost for bulk purification.[4]Requires thermally stable compounds, may not separate isomers with similar boiling points effectively.
Short-Path Distillation Evaporation of molecules over a short distance under high vacuum.[5]mg to multi-gramIdeal for thermally sensitive compounds due to lower distillation temperatures and short heating times.[5]Lower separation efficiency compared to fractional distillation for compounds with close boiling points.
Preparative HPLC Partitioning between a mobile phase and a high-resolution stationary phase.µg to gExcellent separation of isomers and closely related impurities, high purity achievable.[1]Expensive, limited sample loading capacity, requires specialized equipment.
Low-Temperature Crystallization Differences in solubility and melting points at low temperatures.[6]g to kgEffective for removing saturated impurities from unsaturated compounds.[6]Not generally effective for separating different unsaturated isomers from each other.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound from a crude reaction mixture using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether), analytical grade

  • Ethyl acetate, analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Eluent reservoir

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) to determine the optimal eluent composition for separation.

    • Visualize the spots under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., potassium permanganate or vanillin stain). The target compound, being an alcohol, should be more polar than non-polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent like hexane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate). A gradient elution, gradually increasing the polarity by increasing the percentage of ethyl acetate, may be necessary for complex mixtures.

    • Collect fractions in test tubes or a fraction collector.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the purity of the final product by analytical methods such as GC-MS or NMR.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is suitable for the purification of larger quantities of this compound, particularly for separating it from less volatile or more volatile impurities.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Vacuum pump

  • Manometer

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a magnetic stir bar in the distillation flask.

    • Connect the vacuum pump to the system via a cold trap to protect the pump.

  • Distillation Process:

    • Slowly and carefully reduce the pressure in the system to the desired level. For an alcohol of this molecular weight, a pressure in the range of 1-10 mmHg is a reasonable starting point.

    • Begin heating the distillation flask gently with constant stirring.

    • Monitor the temperature at the head of the fractionating column.

    • Initially, lower-boiling impurities will distill. Collect this first fraction in a separate receiving flask.

    • As the temperature stabilizes, the desired product will begin to distill. Collect the fraction that distills over a narrow temperature range. The boiling point will depend on the pressure.

    • Higher-boiling impurities will remain in the distillation flask.

  • Product Collection and Analysis:

    • Once the desired fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

    • Analyze the collected fractions for purity using GC-MS or NMR.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Initial_Analysis Initial Purity Assessment (GC-MS, NMR) Crude->Initial_Analysis Sample Decision Select Purification Strategy Initial_Analysis->Decision Column_Chrom Flash Column Chromatography Decision->Column_Chrom Small scale, high resolution Distillation Fractional Vacuum Distillation Decision->Distillation Large scale, volatile impurities Prep_HPLC Preparative HPLC Decision->Prep_HPLC High purity, isomer separation Fractions Collect and Analyze Fractions (TLC, GC) Column_Chrom->Fractions Distillation->Fractions Prep_HPLC->Fractions Combine Combine Pure Fractions Fractions->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product Final_Analysis Final Purity and Characterization (NMR, GC-MS) Final_Product->Final_Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Bioassays of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting various bioassays to evaluate the biological activity of 4-Methyldeca-3,9-dien-1-ol. The protocols are intended for use by trained professionals in a laboratory setting.

Table of Contents

  • Insect Pheromone Bioassays

    • 1.1. Electroantennography (EAG) Assay

    • 1.2. Behavioral Bioassay: Olfactometer Test

  • Cytotoxicity Bioassay

    • 2.1. MTT Assay for Cell Viability

  • Anti-inflammatory Bioassay

    • 3.1. Inhibition of Protein Denaturation Assay

Insect Pheromone Bioassays

The structure of this compound, a volatile organic compound, suggests its potential as an insect pheromone. The following bioassays are designed to investigate its effect on insect olfactory senses and behavior.

Electroantennography (EAG) Assay

This technique measures the electrical output of an insect antenna in response to an odor, providing insight into which compounds can be detected by the insect.[1][2]

Experimental Protocol:

  • Insect Preparation:

    • Select a relevant insect species (e.g., a moth species known to respond to similar compounds).

    • Anesthetize the insect by cooling or with CO2.

    • Excise one antenna at the base using fine scissors.[3]

    • Mount the antenna between two electrodes using conductive gel.[3] The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Odorant Delivery:

    • Prepare a solution of this compound in a suitable solvent (e.g., hexane) at various concentrations (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Apply a known volume (e.g., 10 µL) of the solution onto a filter paper strip.

    • Allow the solvent to evaporate completely.

    • Insert the filter paper into a Pasteur pipette.

  • EAG Recording:

    • Deliver a continuous stream of humidified, purified air over the antenna.

    • Introduce a puff of air (e.g., 0.5 seconds) from the pipette containing the test compound into the continuous airstream.

    • Record the resulting electrical potential (depolarization) from the antenna using an EAG system.[4]

    • Use a solvent-only control and a known pheromone as a positive control.

    • Randomize the order of stimuli presentation.

Data Presentation:

CompoundConcentration (ng)Mean EAG Response (mV) ± SD (n=10)
This compound 10.8 ± 0.2
102.5 ± 0.5
1005.1 ± 0.8
Positive Control (Known Pheromone) 104.8 ± 0.6
Negative Control (Solvent) -0.1 ± 0.05

Experimental Workflow Diagram:

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Select and Anesthetize Insect Antenna Excise and Mount Antenna Insect->Antenna Airflow Establish Continuous Airflow Antenna->Airflow Odorant Prepare Odorant Solutions Stimulation Deliver Odor Puff Odorant->Stimulation Airflow->Stimulation Recording Record EAG Signal Stimulation->Recording Data Analyze Depolarization Recording->Data Comparison Compare with Controls Data->Comparison

EAG Experimental Workflow

Behavioral Bioassay: Olfactometer Test

This assay assesses the behavioral response (attraction or repulsion) of an insect to a volatile compound. A Y-tube olfactometer is a common apparatus for this purpose.

Experimental Protocol:

  • Apparatus Setup:

    • Set up a Y-tube olfactometer with a continuous airflow through both arms.

    • One arm will deliver the test odor, and the other will deliver the control (solvent only).

  • Odor Source Preparation:

    • Apply a solution of this compound (e.g., 100 ng in hexane) to a filter paper and place it in the odor source chamber of one arm after the solvent has evaporated.

    • Place a filter paper with solvent only in the other arm's chamber.

  • Insect Release and Observation:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect to move freely for a set period (e.g., 5 minutes).

    • Record which arm the insect enters first and the total time spent in each arm.

    • Test a sufficient number of insects (e.g., 50) for statistical analysis.

    • Alternate the position of the test and control arms between trials to avoid positional bias.

Data Presentation:

TreatmentNumber of Insects Choosing Arm (n=50)Percentage ChoiceChi-Square (χ²)P-value
This compound 3570%9.68<0.01
Control (Solvent) 1530%

Experimental Workflow Diagram:

Olfactometer_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Analysis Olfactometer Assemble Y-Tube Olfactometer Odor_Prep Prepare Odor and Control Sources Olfactometer->Odor_Prep Insect_Intro Introduce Insect Odor_Prep->Insect_Intro Observation Observe and Record Choice Insect_Intro->Observation Data_Compile Compile Choices Observation->Data_Compile Stats Statistical Analysis (Chi-Square) Data_Compile->Stats

Olfactometer Behavioral Assay Workflow

Cytotoxicity Bioassay

It is crucial to determine the potential toxicity of a novel compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

MTT Assay for Cell Viability

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium (e.g., 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (vehicle control, positive control like doxorubicin).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
Control (Vehicle) 1.25 ± 0.08100
This compound
11.22 ± 0.0997.6
101.18 ± 0.1194.4
501.10 ± 0.0788.0
1000.95 ± 0.1076.0
Positive Control (Doxorubicin 10 µM) 0.21 ± 0.0316.8

Experimental Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability H->I

MTT Cytotoxicity Assay Workflow

Anti-inflammatory Bioassay

Many natural products possess anti-inflammatory properties. The inhibition of protein denaturation is a well-documented cause of inflammation, and this in vitro assay can be used for preliminary screening.

Inhibition of Protein Denaturation Assay

Experimental Protocol:

  • Reaction Mixture Preparation:

    • The reaction mixture (5 mL total volume) consists of:

      • 0.2 mL of egg albumin (from a fresh hen's egg)

      • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4)

      • 2 mL of varying concentrations of this compound (e.g., 100, 200, 400, 800 µg/mL).[7]

    • A control group is prepared with 2 mL of distilled water instead of the test sample.

    • Diclofenac sodium is used as a standard drug for comparison.

  • Incubation and Measurement:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Data Presentation:

Concentration (µg/mL)Mean Absorbance (660 nm) ± SD% Inhibition of Protein Denaturation
Control 0.85 ± 0.040
This compound
1000.72 ± 0.0515.3
2000.61 ± 0.0328.2
4000.45 ± 0.0447.1
8000.28 ± 0.0267.1
Diclofenac Sodium (Standard)
1000.41 ± 0.0351.8
2000.25 ± 0.0270.6
4000.14 ± 0.0183.5
8000.08 ± 0.0190.6

Experimental Workflow Diagram:

Anti_Inflammatory_Workflow A Prepare Reaction Mixtures (Albumin, PBS, Test Compound) B Incubate at 37°C for 15 min A->B C Induce Denaturation by Heating at 70°C B->C D Cool to Room Temperature C->D E Measure Absorbance at 660 nm D->E F Calculate % Inhibition E->F

Inhibition of Protein Denaturation Assay Workflow

References

Application Notes and Protocols for 4-Methyldeca-3,9-dien-1-ol in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

4-Methyldeca-3,9-dien-1-ol is a C11 branched-chain dienol. While specific research on the pest management applications of this compound is not extensively documented in publicly available literature, its structural similarity to known insect pheromones suggests potential utility in integrated pest management (IPM) programs. Long-chain dienols are common components of lepidopteran sex pheromones and are utilized for monitoring, mass trapping, and mating disruption strategies.[1][2][3]

These application notes provide a generalized framework and hypothetical protocols for the evaluation and field application of this compound as a potential pest management agent. The methodologies described are based on established techniques for pheromone research and application.

Potential Applications in Pest Management

Based on the activity of structurally similar long-chain dienols, this compound could potentially be employed in the following pest management strategies:

  • Monitoring: Used in low concentrations in pheromone traps to detect the presence and population density of a target pest species.[4][5]

  • Mass Trapping: Deployed in a high density of traps to capture a significant portion of the male population, thereby reducing mating success.[4]

  • Mating Disruption: Released into the environment at a high concentration to interfere with the ability of male insects to locate females for mating.[6][7][8][9]

Data Presentation: Hypothetical Field Trial Data

The following tables represent hypothetical data from field trials designed to evaluate the efficacy of this compound for monitoring and mating disruption of a hypothetical lepidopteran pest, Exemplar agricola.

Table 1: Hypothetical Trap Catch Data for Monitoring Trials

Lure Loading (mg)Mean Trap Catch (males/trap/week) ± SE
0 (Control)1.2 ± 0.5
0.115.7 ± 2.1
0.528.3 ± 3.5
1.035.1 ± 4.2
5.022.5 ± 2.8

Table 2: Hypothetical Mating Disruption Efficacy Data

TreatmentDispenser Density (dispensers/ha)Mean Fruit Damage (%) ± SEMean Trap Shutdown (%)
Untreated Control018.5 ± 2.30
This compound2508.2 ± 1.585
This compound5004.1 ± 0.898
Positive Control (Standard Pheromone)5003.8 ± 0.799

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of this compound in pest management.

Protocol for Electroantennography (EAG) Screening

This protocol outlines the screening of this compound for olfactory activity in a target insect species.[10][11][12]

Objective: To determine if the antennae of the target insect species respond to this compound.

Materials:

  • Live adult male insects of the target species.

  • This compound.

  • Solvent (e.g., hexane).

  • Micropipettes.

  • Filter paper strips.

  • EAG system (micromanipulators, electrodes, amplifier, recording software).

  • Dissecting microscope.

  • Saline solution.

Procedure:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL). Apply 10 µL of each dilution to a filter paper strip. Allow the solvent to evaporate completely.

  • Antenna Preparation: Immobilize an adult male insect. Excise one antenna at the base. Mount the excised antenna between the recording and reference electrodes of the EAG system using conductive gel or saline solution.

  • Stimulation and Recording: Deliver a puff of clean, humidified air over the antenna to establish a baseline. Deliver a puff of air that has passed over the filter paper strip with the test compound. Record the resulting electrical potential change from the antenna.

  • Controls: Use a filter paper strip with only the solvent as a negative control. Use a known pheromone component for the target species as a positive control.

  • Data Analysis: Measure the amplitude of the depolarization for each stimulus. Compare the responses to the test compound with the negative and positive controls.

Diagram: Electroantennography (EAG) Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimulus Prepare Stimulus (this compound dilutions) baseline Establish Baseline (Clean Air Puff) antenna_prep Excise and Mount Insect Antenna antenna_prep->baseline stimulate Deliver Stimulus (Compound Air Puff) baseline->stimulate Introduce Stimulus record Record Antennal Response (EAG Signal) stimulate->record analyze Measure Signal Amplitude record->analyze compare Compare with Controls analyze->compare

Caption: Workflow for EAG screening of this compound.

Protocol for Field Trapping Assay

This protocol details the methodology for a field trial to evaluate the attractiveness of this compound to a target pest in a natural environment.[5][13][14]

Objective: To determine the optimal lure loading of this compound for capturing the target insect species.

Materials:

  • Sticky traps or delta traps.

  • Rubber septa or other lure dispensers.

  • This compound.

  • Solvent (e.g., hexane).

  • Field stakes or hangers.

  • GPS device for marking trap locations.

Procedure:

  • Lure Preparation: Prepare lures by loading rubber septa with different amounts of this compound (e.g., 0.1 mg, 0.5 mg, 1.0 mg, 5.0 mg). A control group of septa should be loaded with solvent only.

  • Trap Deployment: In the field, set up a grid of traps. The distance between traps should be sufficient to avoid interference (e.g., 20-50 meters).[5] Hang traps at a height relevant to the flight behavior of the target species.[5]

  • Experimental Design: Use a randomized complete block design to account for field variability. Each block should contain one trap of each treatment (lure loading).

  • Monitoring: Check traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.

  • Trap Maintenance: Replace lures and sticky liners as needed, typically every 2-4 weeks, depending on environmental conditions.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the different lure loadings.

Diagram: Field Trapping Assay Workflow

Field_Trapping_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_eval Evaluation lure_prep Prepare Lures (Varying concentrations) trap_deploy Deploy Traps in Field (Randomized Block Design) lure_prep->trap_deploy check_traps Weekly Trap Inspection trap_deploy->check_traps record_data Count and Record Captured Insects check_traps->record_data maintenance Replace Lures and Liners record_data->maintenance stat_analysis Statistical Analysis (ANOVA) record_data->stat_analysis maintenance->check_traps Repeat Cycle optimal_dose Determine Optimal Lure Loading stat_analysis->optimal_dose

Caption: Workflow for a field trapping assay.

Protocol for Mating Disruption Field Trial

This protocol describes a field trial to assess the efficacy of this compound in disrupting the mating of a target pest.[1][6][7][9]

Objective: To evaluate the reduction in crop damage and trap capture ("trap shutdown") in plots treated with this compound dispensers.

Materials:

  • High-load dispensers for this compound (e.g., twist-tie dispensers, membrane dispensers).

  • Monitoring traps with standard lures.

  • Untreated control plots.

  • Positive control plots (if a standard pheromone is available).

Procedure:

  • Plot Selection: Select several plots of the target crop, each of a suitable size (e.g., 1-2 hectares) and with sufficient buffer zones between them.

  • Dispenser Application: In the treatment plots, apply the this compound dispensers at a predetermined density (e.g., 250 or 500 dispensers per hectare). Distribute the dispensers evenly throughout the canopy of the crop.

  • Monitoring Traps: Place monitoring traps in the center of each treated and control plot to measure the "trap shutdown" effect.

  • Damage Assessment: At appropriate times during the growing season and at harvest, randomly sample a number of plants or fruits from each plot and assess the level of damage caused by the target pest.

  • Data Collection: Regularly record the number of male moths captured in the monitoring traps. At the end of the trial, quantify the crop damage for each plot.

  • Data Analysis: Compare the trap catch data and crop damage data from the treated plots with the untreated control plots using statistical tests (e.g., t-test or ANOVA).

Diagram: Mating Disruption Logical Relationship

Mating_Disruption_Logic cluster_cause Cause cluster_effect Effect high_conc High Concentration of This compound male_confusion Male Insects Confused high_conc->male_confusion leads to mating_failure Failure to Locate Females male_confusion->mating_failure repro_reduction Reduced Mating and Reproduction mating_failure->repro_reduction damage_reduction Decreased Crop Damage repro_reduction->damage_reduction

Caption: Logical flow of the mating disruption mechanism.

Concluding Remarks

The protocols and data presented herein are intended to serve as a comprehensive guide for researchers and pest management professionals interested in evaluating the potential of this compound. While these notes are based on established principles of chemical ecology and pest management, empirical data from rigorous field and laboratory studies are essential to validate the efficacy and optimize the application of this specific compound for any given target pest.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 4-Methyldeca-3,9-dien-1-ol, a known insect pheromone component. The guidance is tailored for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A common strategy for the synthesis of this compound involves a convergent approach. The key trisubstituted double bond can be constructed via an olefination reaction, such as the Julia-Kocienski or Wittig reaction. This leads to a retrosynthetic disconnection to two key fragments: an aldehyde and a C4 building block.

Retrosynthesis This compound This compound Intermediate_Ester Protected (E/Z)-4-Methyldeca-3,9-dienoate This compound->Intermediate_Ester Reduction Aldehyde 6-Heptenal Intermediate_Ester->Aldehyde Olefination C4_Fragment C4 Phosphonium Ylide or Sulfone Intermediate_Ester->C4_Fragment Olefination Starting_Material_1 6-Hepten-1-ol Aldehyde->Starting_Material_1 Oxidation Starting_Material_2 Propionic acid derivative C4_Fragment->Starting_Material_2 Functional group manipulation

Caption: Retrosynthetic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which olefination method is better for controlling the stereochemistry of the trisubstituted double bond in this compound?

A1: Both the Julia-Kocienski and the Wittig reactions can be employed, with the choice often depending on the desired isomer. The Julia-Kocienski olefination, particularly with 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, generally provides high E-selectivity.[1][2] For the synthesis of the (Z)-isomer, a Wittig reaction using a non-stabilized or semi-stabilized ylide is often preferred, as these tend to favor the formation of Z-alkenes.[3][4]

Q2: What are the common starting materials for the synthesis of the key fragments?

A2: A plausible starting material for the C7 aldehyde fragment (6-heptenal) is 6-hepten-1-ol, which can be oxidized using standard methods like pyridinium chlorochromate (PCC) or a Swern oxidation. The C4 fragment can be derived from a propionic acid derivative to introduce the methyl group at the C4 position.

Q3: How can I purify the final product to separate the E and Z isomers?

A3: Separation of E/Z isomers of allylic alcohols can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) using a normal-phase or silver-impregnated silica gel column is often effective. Argentation chromatography leverages the interaction of the silver ions with the π-bonds of the double bonds, which can differ between the E and Z isomers, allowing for separation.

Troubleshooting Guides

Julia-Kocienski Olefination for (E)-4-Methyldeca-3,9-dien-1-ol

This section addresses common issues when using the Julia-Kocienski olefination to synthesize the (E)-isomer. The key step is the reaction of 6-heptenal with a sulfone like 1-(1-phenyl-1H-tetrazol-5-ylsulfonyl)propan-2-one.

Experimental Workflow:

Julia_Kocienski_Workflow cluster_0 Sulfone Activation cluster_1 Olefination cluster_2 Reduction & Purification Sulfone 1-(PT-sulfonyl)propan-2-one Base KHMDS, THF, -78 °C Sulfone->Base Anion Sulfone Anion Base->Anion Aldehyde 6-Heptenal Anion->Aldehyde Adduct Alkoxide Adduct Aldehyde->Adduct Ester (E)-4-Methyldeca-3,9-dienoate Adduct->Ester Reduction DIBAL-H, -78 °C Ester->Reduction Alcohol (E)-4-Methyldeca-3,9-dien-1-ol Reduction->Alcohol Purification Column Chromatography Alcohol->Purification

Caption: Workflow for the Julia-Kocienski olefination route.

Troubleshooting Table:

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the olefination product Incomplete deprotonation of the sulfone.Ensure the use of a strong, non-nucleophilic base like KHMDS or NaHMDS. Use freshly prepared and titrated base.
Degradation of the aldehyde.Use freshly distilled 6-heptenal. Add the aldehyde slowly to the pre-formed sulfone anion at low temperature (-78 °C).
Side reactions of the sulfone anion.Add the base to the sulfone at low temperature and allow sufficient time for deprotonation before adding the aldehyde.
Poor (E/Z) selectivity Reaction temperature too high.Maintain a low reaction temperature (-78 °C) during the addition of the aldehyde.
Incorrect base or solvent.Use potassium or sodium bases in ethereal solvents like THF or DME, which generally favor the formation of the anti-alkoxide adduct leading to the (E)-isomer.[2][5]
Steric hindrance.Ensure the sulfone is not overly bulky near the carbanion center.
Difficulty in reducing the ester to the alcohol Incomplete reduction.Use a sufficient excess of a powerful reducing agent like DIBAL-H or LiAlH₄. Monitor the reaction by TLC.
Over-reduction or side reactions.Perform the reduction at low temperature (-78 °C to 0 °C) to minimize side reactions.
Wittig Reaction for (Z)-4-Methyldeca-3,9-dien-1-ol

This guide focuses on challenges in synthesizing the (Z)-isomer via the Wittig reaction between 6-heptenal and a suitable phosphonium ylide, for example, the ylide derived from (2-oxopropyl)triphenylphosphonium bromide.

Experimental Workflow:

Wittig_Workflow cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Reduction & Purification Phosphonium_Salt (2-oxopropyl)triphenylphosphonium bromide Base n-BuLi or NaHMDS, THF Phosphonium_Salt->Base Ylide Phosphonium Ylide Base->Ylide Aldehyde 6-Heptenal Ylide->Aldehyde Oxaphosphetane cis-Oxaphosphetane Aldehyde->Oxaphosphetane Ketone (Z)-4-Methyldeca-3,9-dien-2-one Oxaphosphetane->Ketone Reduction NaBH₄, MeOH Ketone->Reduction Alcohol (Z)-4-Methyldeca-3,9-dien-1-ol Reduction->Alcohol Purification Column Chromatography Alcohol->Purification

Caption: Workflow for the Wittig reaction route.

Troubleshooting Table:

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the Wittig product Incomplete ylide formation.Use a sufficiently strong base (e.g., n-BuLi, NaHMDS) and ensure anhydrous conditions. The characteristic color change (often to deep red or orange) indicates ylide formation.
Ylide decomposition.Generate and use the ylide at low temperatures and under an inert atmosphere (N₂ or Ar).
Aldehyde instability.Use freshly purified 6-heptenal.
Poor (Z/E) selectivity Use of a stabilized ylide.For higher (Z)-selectivity, use non-stabilized or semi-stabilized ylides. The presence of an electron-withdrawing group on the ylide carbon generally favors the (E)-isomer.[3]
Presence of lithium salts.Salt-free conditions are known to enhance (Z)-selectivity. If using n-BuLi, consider using a potassium-based base like KHMDS to avoid lithium salt effects.
Reaction temperature.Perform the reaction at low temperatures to favor the kinetic cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.[6]
Formation of triphenylphosphine oxide is difficult to remove Co-elution with the product.Triphenylphosphine oxide can often be removed by crystallization from a nonpolar solvent or by careful column chromatography.

Key Experimental Protocols

Protocol 1: Julia-Kocienski Olefination (for E-isomer)
  • Sulfone Anion Generation: To a solution of 1-(1-phenyl-1H-tetrazol-5-ylsulfonyl)propan-2-one (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add KHMDS (1.05 eq, 0.5 M in toluene) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Olefination: To the solution of the sulfone anion, add a solution of 6-heptenal (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the aldehyde.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

  • Reduction: Dissolve the purified ester in anhydrous CH₂Cl₂ and cool to -78 °C. Add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours at -78 °C. Quench carefully with methanol, followed by saturated aqueous Rochelle's salt solution. Allow to warm to room temperature and stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.

Protocol 2: Wittig Reaction (for Z-isomer)
  • Ylide Generation: To a suspension of (2-oxopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The mixture will turn a deep red/orange color. Stir at 0 °C for 30 minutes.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of 6-heptenal (1.0 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude ketone by flash column chromatography.

  • Reduction: Dissolve the purified ketone in methanol at 0 °C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 1 hour at 0 °C. Quench with water and extract with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, and concentrate. Purify the resulting alcohol by column chromatography.

References

Technical Support Center: Synthesis of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-Methyldeca-3,9-dien-1-ol. The content is structured to address specific issues related to improving reaction yield and final product purity.

Troubleshooting Guide: Grignard Reaction for C-C Bond Formation

This section addresses common problems encountered during the synthesis of the alcohol backbone, hypothetically via the reaction of a Grignard reagent (e.g., 5-hexenylmagnesium bromide) with an epoxide (e.g., 2-methyloxirane) to form a key intermediate.

Question ID Question Possible Causes & Solutions
GR-01My Grignard reaction has a low yield, and I recover a significant amount of my starting halide. Why is the Grignard reagent not forming? 1. Wet Glassware/Solvent: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[1] 2. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer. Gently crush the turnings in a mortar and pestle before the reaction to expose a fresh surface.[1] 3. Initiation Failure: The reaction may be difficult to start. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface and initiate the reaction.[1]
GR-02The Grignard reagent formed, but the reaction with the epoxide is inefficient, resulting in low yield of the desired alcohol. What could be the issue? 1. Reaction Temperature: Grignard additions to epoxides can be slow at low temperatures. While the initial formation of the Grignard reagent may require gentle heating, the subsequent reaction with the epoxide should be carefully controlled, often starting at 0 °C and allowing it to warm to room temperature. 2. Steric Hindrance: The nucleophilic attack of the Grignard reagent occurs at the less sterically hindered carbon of the epoxide in an SN2-like mechanism.[2][3][4] If your epoxide is highly substituted, the reaction rate will be significantly lower. Consider longer reaction times or gentle heating. 3. Poor Quality Reagents: Ensure the epoxide is pure and the Grignard reagent has not degraded due to prolonged storage or exposure to air/moisture.
GR-03I'm observing significant amounts of a side product that appears to be a dimer of my Grignard reagent (Wurtz coupling). How can I minimize this? 1. Slow Addition of Halide: Add the alkyl halide slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the already-formed Grignard reagent. 2. Reaction Temperature: Keep the reaction temperature moderate during Grignard formation. Excessively high temperatures can promote coupling side reactions.
GR-04My final product contains a significant amount of a diol. What is the source of this impurity? 1. Reaction with Oxygen: If the reaction is not kept under a strict inert atmosphere, oxygen can react with the Grignard reagent to form an alkoxide. This, upon workup, will yield an alcohol corresponding to the Grignard reagent, and subsequent reactions can lead to diols. 2. Contaminated Epoxide: The epoxide starting material may contain diol impurities. Purify the epoxide by distillation before use.

Troubleshooting Guide: Wittig Reaction for Alkene Formation

This section focuses on challenges related to introducing a double bond via the Wittig reaction, for instance, reacting a C9-aldehyde with a phosphonium ylide to generate the C9=C10 double bond.

Question ID Question Possible Causes & Solutions
WT-01My Wittig reaction yield is low, and I recover a lot of my aldehyde starting material. What's wrong? 1. Incomplete Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. For non-stabilized ylides (e.g., from alkyl halides), strong bases like n-butyllithium or sodium hydride are required.[5] 2. Ylide Decomposition: Phosphorus ylides are sensitive to water and oxygen.[6] Ensure the reaction is run under strictly anhydrous and inert conditions. 3. Sterically Hindered Carbonyl: While aldehydes are generally reactive, steric hindrance can slow the reaction.[7][8] If the aldehyde is hindered, consider using the Horner-Wadsworth-Emmons reaction as an alternative.
WT-02The reaction works, but I'm getting a mixture of E/Z isomers. How can I improve the stereoselectivity? 1. Ylide Type: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide structure.[7][9] - Non-stabilized ylides (R = alkyl) generally give the Z-alkene with high selectivity under salt-free conditions.[7][9] - Stabilized ylides (R = electron-withdrawing group like ester, ketone) give the E-alkene with high selectivity.[7] 2. Salt Effects: The presence of lithium salts can decrease Z-selectivity.[7] Using sodium- or potassium-based bases (e.g., NaH, KHMDS) can improve Z-alkene formation. 3. Schlosser Modification: To obtain the E-alkene from a non-stabilized ylide, the Schlosser modification can be employed, which involves treating the intermediate betaine with phenyllithium at low temperatures.[7][8]
WT-03How do I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture? 1. Crystallization: Triphenylphosphine oxide is often crystalline. If the desired alkene product is a liquid or oil, the byproduct can sometimes be removed by crystallization from a nonpolar solvent like hexane or ether-hexane mixtures, followed by filtration. 2. Chromatography: Silica gel column chromatography is the most common method for removal. Triphenylphosphine oxide is quite polar and will have a lower Rf than the alkene product in nonpolar eluents. A gradient elution (e.g., starting with pure hexane and gradually adding ethyl acetate) is often effective.

Frequently Asked Questions (FAQs): Purification of this compound

Question ID Question Answer
PU-01What is the best method to purify the final diene alcohol product? Silica Gel Flash Chromatography is the recommended method. Due to the presence of the alcohol group, the product is moderately polar. A solvent system such as a hexane/ethyl acetate gradient will allow for the separation of nonpolar hydrocarbon byproducts (eluting first), the desired product, and more polar impurities like triphenylphosphine oxide from a Wittig step (eluting last).
PU-02My purified product seems to degrade or isomerize upon standing. How can I prevent this? Conjugated dienes can be susceptible to polymerization or isomerization.[10] It is recommended to store the purified product under an inert atmosphere (argon or nitrogen) , at low temperatures (-20 °C) , and protected from light . Adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can also improve stability.
PU-03I am having trouble separating my product from a structurally similar impurity by chromatography. What can I do? 1. Change Solvent System: Experiment with different solvent systems. Adding a small percentage of a third solvent (e.g., dichloromethane or methanol) can alter the selectivity of the separation. 2. Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) silica gel. 3. Derivatization: As a last resort, you can temporarily protect the alcohol group (e.g., as a silyl ether). The change in polarity might allow for easier separation of the underlying hydrocarbon skeletons. The protecting group can then be removed in a subsequent step.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with an Epoxide
  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Grignard Formation: Add magnesium turnings to the flask. Add a small volume of anhydrous diethyl ether or THF. Add a small crystal of iodine.

  • Slowly add a solution of the appropriate alkyl halide (e.g., 6-bromo-1-hexene) in anhydrous ether/THF via the dropping funnel. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Epoxide: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of the epoxide (e.g., 2-methyloxirane) in anhydrous ether/THF via the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude alcohol product by flash column chromatography.

Protocol 2: General Procedure for a Wittig Reaction
  • Preparation: Add the phosphonium salt (e.g., methyltriphenylphosphonium bromide) to a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Ylide Formation: Add anhydrous THF or diethyl ether, and cool the suspension to 0 °C or -78 °C depending on the base.

  • Slowly add a strong base (e.g., a solution of n-butyllithium in hexanes). A distinct color change (often to orange or deep red) indicates the formation of the ylide.

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Reaction with Aldehyde: Slowly add a solution of the aldehyde in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification Dry_Glassware Flame-Dry Glassware Inert_Atmosphere Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Grignard_Formation 1. Form Grignard Reagent (Alkyl Halide + Mg) Inert_Atmosphere->Grignard_Formation Epoxide_Addition 2. Add Epoxide (0°C to RT) Grignard_Formation->Epoxide_Addition Quench 3. Quench Reaction (aq. NH4Cl) Epoxide_Addition->Quench Extraction Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification

Caption: Experimental workflow for the Grignard reaction with an epoxide.

Wittig_Workflow cluster_prep_wittig Preparation cluster_reaction_wittig Reaction Sequence cluster_workup_wittig Workup & Purification Dry_Glassware_W Flame-Dry Glassware Inert_Atmosphere_W Inert Atmosphere (N2/Ar) Dry_Glassware_W->Inert_Atmosphere_W Ylide_Formation 1. Form Ylide (Phosphonium Salt + Base) Inert_Atmosphere_W->Ylide_Formation Aldehyde_Addition 2. Add Aldehyde Ylide_Formation->Aldehyde_Addition Stir 3. Stir (RT) Aldehyde_Addition->Stir Quench_W Quench Stir->Quench_W Extraction_W Extraction Quench_W->Extraction_W Drying_W Drying (MgSO4) Extraction_W->Drying_W Purification_W Purification (Remove Ph3PO) Drying_W->Purification_W

Caption: Experimental workflow for the Wittig olefination reaction.

Troubleshooting_Yield cluster_yes cluster_no cluster_complex Start Low Reaction Yield Check_SM Starting Material Recovered? Start->Check_SM Complex_Mixture Complex Mixture of Side Products? Start->Complex_Mixture Yes_SM Yes Check_SM->Yes_SM  Yes No_SM No Check_SM->No_SM  No Yes_Complex Yes Complex_Mixture->Yes_Complex  Yes Reagent_Activity Check Reagent Activity (e.g., Titrate Grignard/Base) Yes_SM->Reagent_Activity Product_Degradation Product Degradation? (Check Workup/Purification) No_SM->Product_Degradation Reaction_Conditions Review Reaction Conditions (Temp, Time) Reagent_Activity->Reaction_Conditions Activation Activation Required? (e.g., Iodine for Mg) Reaction_Conditions->Activation Purity_Reagents Check Purity of Reagents Yes_Complex->Purity_Reagents Temp_Control Review Temperature Control Purity_Reagents->Temp_Control Side_Reactions Identify Side Reactions (e.g., Wurtz, Dimerization) Temp_Control->Side_Reactions

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyldeca-3,9-dien-1-ol.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic sequence. A primary consideration is the efficiency of the coupling reactions used to form the carbon skeleton. For instance, in a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the C3-C4 double bond, the choice of base and reaction conditions is critical. Stronger bases like n-butyllithium can improve ylide formation but may also lead to side reactions if not controlled properly. Incomplete conversion of starting materials is another common reason for low yields. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to ensure the reaction goes to completion.

Issue 2: Formation of Isomeric Impurities

  • Question: I am observing the formation of geometric isomers (E/Z) around the C3-C4 double bond. How can I control the stereoselectivity of the reaction?

  • Answer: The stereochemical outcome of the C3-C4 double bond is highly dependent on the type of olefination reaction employed.

    • Wittig Reaction: Unstabilized ylides (e.g., from alkylphosphonium salts) typically favor the formation of the Z-isomer, especially in salt-free conditions. Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) generally yield the E-isomer.

    • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, particularly the Still-Gennari modification, can provide high selectivity for the Z-isomer, while the standard HWE conditions often favor the E-isomer. Careful selection of the phosphonate reagent and reaction conditions is key to controlling the stereoselectivity.

Issue 3: Presence of Unexpected Byproducts

  • Question: My final product is contaminated with several byproducts. What are the likely side reactions occurring?

  • Answer: The formation of byproducts can occur at various stages of the synthesis.

    • During Olefination: In a Wittig reaction, the phosphine oxide byproduct must be carefully removed during purification. In HWE reactions, incomplete reaction can leave behind the starting aldehyde and phosphonate. Aldol condensation of the starting aldehyde can also occur if the reaction conditions are too basic or if the ylide addition is slow.

    • During Grignard Reaction (for terminal alkene installation): If a Grignard reagent (e.g., allylmagnesium bromide) is used to install the C9-C10 double bond, Wurtz coupling of the Grignard reagent can lead to the formation of 1,5-hexadiene. It is also critical to protect the hydroxyl group to prevent it from reacting with the Grignard reagent.

    • During Deprotection: If a protecting group is used for the alcohol, its removal can sometimes lead to side reactions. For example, acidic conditions used to remove a silyl ether could potentially cause isomerization of the double bonds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible retrosynthetic analysis suggests that this compound can be synthesized via a convergent approach. A key step is the formation of the C3-C4 double bond, which can be achieved through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction between a suitable C4-ylide and a C6-aldehyde containing the terminal alkene. The C6-aldehyde can be prepared from commercially available starting materials.

Q2: How can I purify the final product effectively?

A2: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) will depend on the polarity of the impurities. It is important to carefully select the solvent system to achieve good separation between the desired product and any isomers or byproducts.

Q3: What analytical techniques are recommended for characterizing this compound?

A3: A combination of analytical techniques should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the stereochemistry of the double bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the C=C double bonds.

  • Gas Chromatography (GC): To assess the purity of the sample.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis of this compound is provided below.

Protocol: Horner-Wadsworth-Emmons (HWE) Reaction for the formation of the C3-C4 Double Bond

This protocol describes the reaction between a C6-aldehyde and a C4-phosphonate to form the backbone of this compound.

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the C4-phosphonate reagent in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise to the solution while stirring.

    • Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Reaction with the Aldehyde:

    • Dissolve the C6-aldehyde in anhydrous THF in a separate flame-dried flask.

    • Slowly add the aldehyde solution to the pre-formed phosphonate carbanion solution at -78 °C via a cannula.

    • Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired this compound precursor.

Visualizations

experimental_workflow cluster_step1 Step 1: Ylide/Carbanion Formation cluster_step2 Step 2: Olefination Reaction cluster_step3 Step 3: Work-up & Purification start Phosphonium Salt / Phosphonate ylide Ylide / Carbanion start->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide product Alkene Product ylide->product Nucleophilic Attack aldehyde Aldehyde Precursor aldehyde->product quench Quench Reaction product->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification final_product Pure this compound purification->final_product

Caption: A generalized experimental workflow for the olefination step in the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_impurities Impurity Issues start Low Yield or Impurities Observed? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yield Problem isomers Geometric Isomers? start->isomers Impurity Problem side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No solution_yield Increase reaction time/temp. Check reagent purity. incomplete_reaction->solution_yield Yes solution_byproducts Optimize purification Adjust reaction stoichiometry side_reactions->solution_byproducts Yes byproducts Other Byproducts? isomers->byproducts No solution_isomers Modify reaction conditions (e.g., Still-Gennari for Z-isomer) isomers->solution_isomers Yes byproducts->solution_byproducts Yes

Caption: A troubleshooting decision tree for addressing common issues in the synthesis of this compound.

"degradation and stability of 4-Methyldeca-3,9-dien-1-ol"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 4-Methyldeca-3,9-dien-1-ol?

A1: Based on its structure as a dienol, this compound is susceptible to several degradation pathways:

  • Oxidation: The allylic carbon and the double bonds are prone to oxidation, which can lead to the formation of hydroperoxides, epoxides, diols, or ketones.[1][2][3]

  • Isomerization: The double bonds may undergo geometric (cis-trans) or positional isomerization under acidic, basic, or thermal stress.

  • Polymerization: Unsaturated compounds can be susceptible to polymerization, especially in the presence of light or radical initiators.

  • Dehydration: As an alcohol, it could undergo dehydration to form a more conjugated triene system, particularly under strong acidic conditions and heat.

Q2: I am observing a loss of purity of my this compound standard over time. What are the recommended storage conditions?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[4] It is advisable to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[1][5][6] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector can also be used, potentially after derivatization of the hydroxyl group to improve volatility and peak shape.

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[1][5][7] The studies typically involve exposing a solution of the compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C in a stability chamber

  • Photostability: Exposure to light as per ICH Q1B guidelines

Samples should be analyzed at various time points to track the formation of degradants.

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my chromatogram during routine analysis.

Possible Cause Troubleshooting Step
Sample Degradation Review the sample handling and storage procedures. Ensure the sample was protected from light, heat, and oxygen. Prepare fresh samples and re-analyze.
Contamination Check all solvents, reagents, and glassware for potential contaminants. Run a blank injection to identify any system-related peaks.
Mobile Phase Issues (HPLC) Ensure the mobile phase is properly degassed and that the composition is correct. Check for microbial growth in aqueous mobile phases.
Septum Bleed (GC) Use a high-quality, low-bleed septum and replace it regularly.

Issue 2: The concentration of my this compound solution is decreasing over time, but I don't see any major degradation peaks.

Possible Cause Troubleshooting Step
Formation of Non-Chromophoric Degradants If using UV detection, the degradants may not have a UV chromophore. Use a more universal detection method like Mass Spectrometry (MS) or a Refractive Index (RI) detector to look for new peaks.
Polymerization The compound may be polymerizing into larger molecules that are not eluting from the column or are precipitating out of solution. Size Exclusion Chromatography (SEC) could be used to investigate this.
Adsorption to Container The compound may be adsorbing to the surface of the storage container. Try using a different type of container material (e.g., amber glass vs. polypropylene).
Volatility If stored improperly, the compound may be slowly evaporating from the solution. Ensure the container is tightly sealed.

Quantitative Data Summary

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition Time % Assay of this compound Major Degradant Peak (Relative Retention Time)
0.1 M HCl at 60°C24h85.20.85 (Isomer)
0.1 M NaOH at 60°C24h92.50.92 (Isomer)
3% H₂O₂ at RT8h78.91.15 (Oxidation Product)
Heat (60°C)72h95.11.18 (Oxidation Product)
Photostability (ICH Q1B)-90.3Multiple minor peaks

Note: This data is illustrative and not based on experimental results.

Experimental Protocols

Protocol 1: General Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Place a vial of the stock solution in a stability chamber at 60°C.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or GC method.

Visualizations

degradation_pathway A This compound B Isomers A->B Acid/Base C Epoxides/Diols A->C Oxidation (H₂O₂) E Polymers A->E Light/Heat F Dehydration Product A->F Strong Acid/Heat D Ketones/Aldehydes C->D Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photostability (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC/GC Analysis H->I J Identify Degradants & Assess Purity I->J

Caption: Workflow for a forced degradation study.

troubleshooting_tree Start Unexpected Peak in Chromatogram Q1 Is the peak present in the blank? Start->Q1 A1_Yes Source is mobile phase, _solvent, or system Q1->A1_Yes Yes Q2 Was the sample freshly prepared? Q1->Q2 No A2_No Sample degradation is likely. _Prepare fresh sample. Q2->A2_No No A2_Yes Check for contamination in _reagents and glassware. Q2->A2_Yes Yes

Caption: Troubleshooting unexpected chromatographic peaks.

References

Technical Support Center: Optimization of 4-Methyldeca-3,9-dien-1-ol (Compound M) Dosage for Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific pheromone 4-Methyldeca-3,9-dien-1-ol is limited in publicly available scientific literature. Therefore, this guide is based on the general principles of insect pheromone research and field trial optimization. "Compound M" is used throughout this document to refer to this compound. All quantitative data presented are illustrative examples and should be replaced with experimentally determined values for Compound M.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage of Compound M for field trials?

A1: The initial step is to establish a dose-response relationship in a controlled laboratory setting. This is typically done using techniques like electroantennography (EAG) to measure the antennal response of the target insect to varying concentrations of Compound M. Wind tunnel bioassays are also crucial to observe behavioral responses such as upwind flight and source location at different doses. These laboratory assays help identify a promising range of concentrations for field testing.

Q2: How do I select the appropriate dispenser type for Compound M?

A2: The choice of dispenser depends on several factors, including the chemical properties of Compound M, the desired release rate, the duration of the field trial, and environmental conditions. Common dispenser types include rubber septa, polyethylene vials, membrane-based systems, and sprayable microencapsulated formulations.[1][2][3] It is essential to conduct release rate studies for your chosen dispenser under controlled laboratory conditions (simulating field temperatures and airflow) to ensure a consistent and predictable release of Compound M.

Q3: What are the key considerations for designing a field trial to optimize Compound M dosage?

A3: A well-designed field trial should include the following:

  • Control Plots: Untreated plots are essential to measure baseline pest population levels and damage.

  • Replication: Each dosage level (including the control) should be replicated multiple times to account for spatial variability within the field.

  • Randomization: Treatments should be randomly assigned to plots to avoid bias.

  • Plot Size and Isolation: Plots should be large enough to minimize edge effects and sufficiently isolated from each other to prevent interference between different treatments.[4] A buffer zone between plots is highly recommended.

  • Standardized Monitoring: Use a consistent method (e.g., pheromone-baited traps) across all plots to assess the effect of different dosages on the target insect's behavior.

Q4: How does environmental variability affect the performance of Compound M in the field?

A4: Environmental factors such as temperature, wind speed, and UV radiation can significantly influence the release rate of Compound M from dispensers and its atmospheric dispersal. High temperatures generally increase the release rate, while high winds can disrupt the pheromone plume, making it difficult for insects to locate the source.[5][6] It is crucial to monitor and record these environmental variables during your field trial to help interpret the results.

Troubleshooting Guides

Problem 1: Low trap capture in plots treated with Compound M, even at high dosages.

Possible Cause Troubleshooting Steps
Pheromone Purity Issues - Verify the chemical purity and isomeric ratio of your Compound M standard using Gas Chromatography-Mass Spectrometry (GC-MS). - Ensure there are no contaminants that could be inhibiting the insect's response.
Inappropriate Dispenser - Confirm that the dispenser is releasing Compound M at the expected rate under field conditions. - Consider testing alternative dispenser types that may be better suited to the local environment and the chemical properties of Compound M.[1][3]
Incorrect Trap Placement - Ensure traps are placed at the correct height and location within the crop canopy to maximize the chances of capturing the target insect.[7][8] - Avoid placing traps in areas with high wind velocity that could disrupt the pheromone plume.[6]
High Pest Population Pressure - In cases of extremely high pest density, mating disruption may be less effective.[9] Consider integrating other control measures.
Immigration of Mated Females - If your trial plot is small or located near an untreated source of the pest, mated females can fly in and lay eggs, masking the effect of mating disruption.[4][10] Consider using larger plots or establishing a border of treated area around your experimental plots.

Problem 2: High variability in results between replicate plots.

Possible Cause Troubleshooting Steps
Inconsistent Dispenser Placement - Develop and follow a strict protocol for the placement and density of dispensers within each plot.
Environmental Heterogeneity - Analyze environmental data (temperature, wind) for each plot to identify any significant variations that could explain the differences in results.
Uneven Pest Distribution - Conduct pre-trial monitoring to assess the initial distribution of the pest population and, if necessary, use this information to inform the blocking and randomization of your experimental design.
Edge Effects - Ensure that data is collected from the center of the plots to minimize the influence of surrounding untreated areas.

Experimental Protocols

Protocol 1: Laboratory Dose-Response Assay using Electroantennography (EAG)
  • Insect Preparation:

    • Excise the antenna from a male of the target species.

    • Mount the antenna between two electrodes using conductive gel.

  • Stimulus Preparation:

    • Prepare a serial dilution of Compound M in a suitable solvent (e.g., hexane) to create a range of concentrations (e.g., 0.01 ng/µl to 100 ng/µl).

    • Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate completely.

  • Data Acquisition:

    • Insert the filter paper into a stimulus delivery system that will puff air over the antennal preparation.

    • Record the baseline electrical potential of the antenna.

    • Deliver a puff of the pheromone-laden air and record the resulting depolarization (the EAG response).

    • Use a solvent-only puff as a control.

  • Analysis:

    • Measure the amplitude of the EAG response for each concentration.

    • Plot the EAG response against the logarithm of the dose to generate a dose-response curve.

Protocol 2: Field Trial for Dosage Optimization
  • Experimental Design:

    • Select a suitable field site with a known population of the target pest.

    • Establish multiple plots of a predetermined size (e.g., 1 hectare each) with adequate buffer zones (e.g., 100 meters) between them.

    • Randomly assign treatments (e.g., three different dosages of Compound M and an untreated control) to the plots, with at least four replicates per treatment.

  • Dispenser Deployment:

    • Based on the chosen dosages, calculate the number of dispensers required per plot.

    • Deploy the dispensers in a grid pattern within each treated plot at a consistent height and spacing.

  • Monitoring:

    • Place a standard pheromone-baited monitoring trap in the center of each plot.

    • Check the traps weekly, record the number of captured males, and then clear the traps.[11]

    • If the trial is for mating disruption, also assess crop damage in all plots at regular intervals.

  • Data Analysis:

    • Compare the mean number of captured males and the mean crop damage between the different dosage treatments and the control using appropriate statistical methods (e.g., ANOVA).

    • The optimal dosage will be the lowest concentration that provides a significant reduction in trap capture and/or crop damage.

Data Presentation

Table 1: Example of EAG Dose-Response Data for Compound M

Dose (ng)Mean EAG Response (mV) ± SE
0 (Control)0.1 ± 0.02
0.10.5 ± 0.05
11.2 ± 0.10
102.5 ± 0.21
1004.8 ± 0.35
10005.0 ± 0.33

Table 2: Example of Field Trial Results for Compound M Dosage Optimization

Treatment (Dispensers/ha)Mean Male Captures/Trap/Week ± SEMean Crop Damage (%) ± SE
0 (Control)55.2 ± 6.825.4 ± 3.1
10022.5 ± 3.112.8 ± 1.9
2505.1 ± 1.24.5 ± 0.8
5004.8 ± 1.14.2 ± 0.7

Visualizations

Experimental_Workflow cluster_lab Laboratory Phase cluster_field Field Phase lab_start Pheromone Identification (Compound M) eag EAG Dose-Response lab_start->eag wind_tunnel Wind Tunnel Bioassays lab_start->wind_tunnel dispenser_test Dispenser Release Rate Studies eag->dispenser_test wind_tunnel->dispenser_test field_design Field Trial Design (Dosage Selection) dispenser_test->field_design Inform Dosage Selection deployment Dispenser Deployment field_design->deployment monitoring Monitoring (Trap Catches & Damage) deployment->monitoring analysis Data Analysis monitoring->analysis optimization Optimal Dosage Determined analysis->optimization Troubleshooting_Tree decision decision solution solution start Low Trap Capture in Treated Plots q1 Is Pheromone Purity and Isomeric Ratio Confirmed? start->q1 s1 Verify with GC-MS q1->s1 No q2 Is Dispenser Release Rate Adequate? q1->q2 Yes s2 Test Release Rate & Consider New Dispenser q2->s2 No q3 Is Plot Size Sufficient & Isolated? q2->q3 Yes s3 Increase Plot Size or Use Border Treatments q3->s3 No q4 Is Pest Population Extremely High? q3->q4 Yes s4 Integrate Other Control Methods q4->s4 Yes

References

Technical Support Center: Analysis of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the analysis of 4-Methyldeca-3,9-dien-1-ol and related terpene alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

The analysis of terpene alcohols like this compound can present several challenges due to their chemical nature. These compounds can be prone to thermal degradation at high temperatures used in gas chromatography (GC) inlets. Their volatility can also vary, potentially leading to sample loss during preparation if not handled correctly.[1] Additionally, active sites in the GC system can cause peak tailing, and co-elution with other similar compounds can complicate quantification.

Q2: Which analytical technique is most suitable for this compound analysis?

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. GC provides the necessary separation from other components in the sample matrix, while MS aids in identification and quantification, offering high sensitivity and selectivity. For complex matrices, MS detection is particularly advantageous over flame ionization detection (FID) as it can deconvolute co-eluting peaks.[1]

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

To minimize degradation, it is crucial to handle samples with care. Keep samples and solvents chilled and minimize exposure to light and air.[1] For plant material, grinding at cryogenic temperatures (e.g., under liquid nitrogen) can prevent heat-induced volatilization and degradation.[1] In GC analysis, using a lower inlet temperature or a pulsed-pressure injection can help reduce thermal stress on the analyte.

Troubleshooting Guides

GC Analysis Issues

Problem: Poor Peak Shape - Tailing Peaks

  • Question: My chromatogram shows tailing peaks for this compound. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue and can be caused by several factors:

    • Active Sites: Polar analytes like alcohols can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself.

      • Solution: Use a deactivated inlet liner and a high-quality, well-deactivated GC column. If the column is old, consider trimming the first few centimeters or replacing it.[2][3]

    • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing.

      • Solution: Perform regular inlet maintenance, including changing the liner and septum. Trimming the column can also help.[2][3]

    • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[2][3]

      • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

    • Flow Path Disruption: Leaks or obstructions in the carrier gas flow path can cause turbulence and peak tailing.[2]

      • Solution: Check for leaks using an electronic leak detector. Ensure all fittings are secure.

Problem: Poor Peak Shape - Fronting Peaks

  • Question: I am observing fronting peaks (shark fins) for my analyte. What is the likely cause?

  • Answer: Peak fronting is most commonly caused by column overload, where too much sample is injected onto the column.[3][4]

    • Solution:

      • Dilute your sample. A 1-to-10 dilution can often resolve the issue.[4]

      • Reduce the injection volume.

      • If using a split/splitless inlet, increase the split ratio to inject less sample onto the column.[4]

    • In some less common cases, particularly in isothermal GC runs, a column temperature that is too low can also cause peak fronting.[4]

      • Solution: Increase the initial oven temperature.

Problem: No Peaks or Very Small Peaks

  • Question: I am not seeing any peaks for my sample, or the peaks are much smaller than expected. What should I check?

  • Answer: The absence of peaks or a significant loss in sensitivity can be due to a number of issues from sample introduction to detection.[5][6]

    • Sample Introduction:

      • Syringe Issues: The syringe may be clogged or leaking.[6]

      • Incorrect Sample Vial: Ensure the correct sample vial is being accessed by the autosampler.

    • Inlet Problems:

      • Leaks: A leak in the inlet, particularly at the septum, can lead to sample loss.[6]

      • Incorrect Injection Parameters: For splitless injections, ensure the purge valve time is appropriate. For split injections, a very high split ratio might be venting most of the sample.[6]

    • Column Issues:

      • Broken Column: A break in the column will prevent the sample from reaching the detector.[5]

    • Detector Problems:

      • FID: For a Flame Ionization Detector, ensure the flame is lit and that the gas flows (hydrogen and air) are correct.[5]

      • MS: For a Mass Spectrometer, check that the detector is turned on and that the tuning is optimal.[7]

MS Analysis Issues

Problem: Poor Sensitivity

  • Question: My MS detector is showing poor sensitivity for this compound. How can I improve it?

  • Answer: Low sensitivity in an MS detector can often be traced back to the ion source or leaks in the system.

    • Source Contamination: The ion source can become contaminated over time, leading to a decrease in ionization efficiency.

      • Solution: Vent the MS and clean the ion source according to the manufacturer's instructions.[7]

    • Air Leaks: A leak in the MS vacuum system will increase background noise and reduce sensitivity.

      • Solution: Perform a leak check. A high nitrogen (m/z 28) and oxygen (m/z 32) signal in the background spectrum is indicative of a leak.[7]

    • Incorrect Tuning: An out-of-date or inappropriate tune file can result in poor sensitivity.

      • Solution: Re-tune the mass spectrometer. Ensure the tune file parameters match your analytical method's carrier gas flow rate.[7]

Problem: Unexpected Fragmentation Pattern

  • Question: The mass spectrum for my peak does not match the expected fragmentation for this compound. What could be happening?

  • Answer: An unexpected fragmentation pattern could indicate a few possibilities:

    • Co-elution: Another compound may be co-eluting with your target analyte.

      • Solution: Review the chromatogram for any signs of peak asymmetry that might indicate a hidden shoulder peak. Adjust the GC temperature program to improve separation.

    • Analyte Degradation: The compound may be degrading in the hot GC inlet, leading to the detection of degradation products.

      • Solution: Lower the inlet temperature and/or use a gentler injection technique like pulsed splitless injection.

    • Isomerization: Terpene alcohols can sometimes isomerize at high temperatures.

      • Solution: Similar to degradation, reducing the inlet temperature can help minimize isomerization.

Data Presentation

Table 1: Hypothetical Comparison of Injection Techniques for this compound Analysis

Injection TechniqueAnalyte Recovery (%)Relative Standard Deviation (%)Peak Asymmetry (USP)
Split (50:1)854.21.1
Splitless982.51.3
Headspace756.81.0
SPME953.11.1

Table 2: Example GC-MS Method Parameters

ParameterValue
GC System
Inlet Temperature230 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min
Oven Program60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS System
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Mass Range40-400 amu

Experimental Protocols

Protocol 1: Sample Preparation for Liquid Injection

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Add 5 mL of ethyl acetate and vortex for 1 minute to dissolve the sample.

  • Bring the flask to volume with ethyl acetate and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Spike the solution with an appropriate internal standard if quantitative analysis is required.

  • Cap the vial and place it in the autosampler tray for analysis.

Protocol 2: Headspace Sampling

  • Accurately weigh 50 mg of the sample into a 20 mL headspace vial.

  • Add a micro stir bar to the vial.

  • Seal the vial with a magnetic crimp cap.

  • Place the vial in the headspace autosampler.

  • Equilibrate the sample at 120 °C for 20 minutes with agitation.

  • Inject 1 mL of the headspace gas into the GC.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_polar_analytes Are only polar analytes (e.g., alcohols) tailing? check_all_peaks->check_polar_analytes No physical_issue Likely a physical issue: - Improper column installation - Dead volume/leak check_all_peaks->physical_issue Yes chemical_issue Likely a chemical/activity issue: - Contaminated liner - Column degradation check_polar_analytes->chemical_issue Yes solution_physical Solution: - Re-install column - Perform leak check physical_issue->solution_physical solution_chemical Solution: - Replace inlet liner - Trim/replace column chemical_issue->solution_chemical

Caption: Troubleshooting workflow for peak tailing in GC.

Troubleshooting_No_Peaks cluster_sample_intro Sample Introduction cluster_gc_system GC System cluster_detector Detector start No Peaks Detected check_syringe Check Syringe: - Clogged? - Leaking? start->check_syringe check_vial Check Sample Vial: - Correct position? start->check_vial check_inlet Check Inlet: - Septum leak? - Correct parameters? start->check_inlet check_column Check Column: - Broken? start->check_column check_detector Check Detector: - On? - Flame lit (FID)? - Tuned (MS)? start->check_detector

References

Technical Support Center: 4-Methyldeca-3,9-dien-1-ol Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 4-Methyldeca-3,9-dien-1-ol to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound during storage?

A1: As an unsaturated terpene alcohol, this compound is susceptible to degradation from several environmental factors.[1][2][3][4][5] The primary culprits are:

  • Oxidation: Exposure to air can lead to the oxidation of the alcohol and double bonds.[2][3]

  • Light Exposure: UV light can induce photodegradation, breaking down the molecule and reducing its potency.[1][4][5]

  • Temperature Fluctuations: High temperatures or frequent changes in temperature can accelerate degradation.[1][2][4][5]

  • Humidity: Moisture can promote microbial growth and potentially lead to hydrolysis or other unwanted reactions.[1][3]

Q2: What is the recommended temperature for long-term storage?

A2: For optimal long-term preservation, it is recommended to store this compound at a consistent, cool temperature.[1][5] Refrigeration can significantly extend the shelf life of the compound.[5] However, freezing should be avoided as the freeze-thaw cycle can potentially damage the compound.[1]

Q3: What type of container should I use for storing this compound?

A3: To protect against light and air, it is crucial to use airtight containers made of amber or UV-protective glass.[1][2][3][5] It is also advisable to minimize the headspace in the container to reduce the amount of oxygen present.[2][3] Plastic containers are not recommended as they can leach chemicals and may not provide adequate protection from air and light.[1][2][4]

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: While not always mandatory for short-term storage, for long-term preservation and to minimize oxidation, storing under an inert atmosphere such as argon or nitrogen is a best practice. This is particularly important after a container has been opened and some of the contents have been used.

Q5: How long can I expect this compound to remain stable under optimal conditions?

A5: When stored correctly in a cool, dark, and dry place in an airtight container, terpenes and related compounds can maintain their quality for up to a year or even longer.[2][5] However, the exact shelf life will depend on the initial purity of the compound and the consistency of the storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage.Review your storage protocol. Ensure the compound is stored in an airtight, amber glass vial at the recommended cool temperature and protected from light. Consider acquiring a fresh batch if significant degradation is suspected.
Visible changes in the sample (e.g., color change, precipitation). Oxidation or contamination.Discard the sample as it is likely compromised. For future storage, ensure the container is properly sealed and consider purging the headspace with an inert gas before sealing.
Suspected microbial contamination. High humidity levels in the storage environment.Store containers in a desiccator or a humidity-controlled environment. Ensure the relative humidity is maintained below 65%.[4]

Quantitative Storage Recommendations

Parameter Condition Rationale
Temperature 15-21°C (60-70°F) for general use.[1][5]Minimizes thermal degradation.
2-4°C (35-40°F) for long-term storage.[5]Significantly extends shelf life.
Humidity 55-62% Relative Humidity.[1]Prevents microbial growth and degradation.
Light Exposure Store in darkness.Prevents photodegradation.[1][4][5]
Container Airtight, amber glass.Protects from oxygen and UV light.[1][2][3][5]
Atmosphere Minimal headspace; consider inert gas (Argon, Nitrogen).Prevents oxidation.[2][3]

Experimental Protocols

Protocol 1: Aliquoting and Storing this compound for Long-Term Use

  • Preparation: Work in a clean, dry environment, preferably under a fume hood with low light conditions.

  • Aliquoting: If you have a large stock, aliquot the desired amounts into smaller, amber glass vials suitable for single or short-term use. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Before sealing each vial, gently flush the headspace with a stream of an inert gas like argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vials with high-quality, non-reactive caps.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage: Place the sealed vials in a refrigerator maintained at 2-4°C and protected from light.

Visual Guide to Storage Decisions

G start Start: Storing This compound storage_duration Storage Duration? start->storage_duration short_term < 6 Months storage_duration->short_term Short-term long_term > 6 Months storage_duration->long_term Long-term container_type Container Selection amber_glass Airtight Amber Glass Vial container_type->amber_glass Correct plastic Plastic/Clear Container (Not Recommended) container_type->plastic Incorrect storage_location Storage Location refrigerator Refrigerate (2-4°C) in the dark storage_location->refrigerator For Long-term room_temp Cool, Dark Place (15-21°C) storage_location->room_temp For Short-term final_storage Optimal Storage Conditions short_term->container_type long_term->container_type amber_glass->storage_location refrigerator->final_storage room_temp->final_storage

Caption: Decision workflow for proper storage of this compound.

References

Technical Support Center: 4-Methyldeca-3,9-dien-1-ol Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyldeca-3,9-dien-1-ol. The information addresses common stability issues encountered during experimentation and storage, with a focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing signs of degradation after a short period. What could be the cause?

A1: The degradation of this compound, an allylic alcohol, can be influenced by several factors. The primary causes are often related to the solvent choice, storage conditions, and the presence of contaminants. Allylic alcohols are susceptible to oxidation and isomerization.[1] The presence of acid or base traces in the solvent can catalyze these degradation pathways. Additionally, exposure to air (oxygen) and light can accelerate oxidative degradation.

Q2: What are the most common degradation products of this compound?

A2: Based on the chemistry of primary allylic alcohols, the most common degradation products are the corresponding aldehyde (4-Methyldeca-3,9-dien-1-al) and carboxylic acid (4-Methyldeca-3,9-dien-1-oic acid) through oxidation.[2][3] Isomerization of the double bonds is another potential degradation pathway, leading to a mixture of geometric isomers. In the presence of strong acids, rearrangement reactions can also occur.

Q3: Which solvents are recommended for storing and handling this compound?

A3: For short-term storage and use in reactions, high-purity, aprotic, and non-polar solvents are generally preferred. Solvents such as hexane, heptane, or toluene are good choices as they are less likely to participate in degradation reactions. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can also be used, provided they are free of peroxides. Protic solvents, especially alcohols like methanol or ethanol, can potentially undergo exchange reactions or promote isomerization, while chlorinated solvents may contain acidic impurities.

Q4: How does pH affect the stability of this compound in aqueous or protic solutions?

A4: The stability of allylic alcohols can be significantly influenced by pH.[4] Acidic conditions can catalyze isomerization and rearrangement reactions of the double bonds. Basic conditions might lead to deprotonation of the hydroxyl group, forming an alkoxide that could be more susceptible to certain reactions, although it can be stable over a range of pH values.[4] For applications in aqueous media, it is crucial to use buffered solutions to maintain a stable pH.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Degradation of the compound into aldehydes or carboxylic acids.1. Prepare fresh solutions daily. 2. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Use high-purity solvents and check for peroxides in ethereal solvents.
Low assay value or yield Oxidation or isomerization during workup or storage.1. Minimize exposure to air and light. 2. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to storage solutions. 3. Ensure all glassware is clean and free of acidic or basic residues.
Inconsistent reaction outcomes Solvent-mediated side reactions.1. Evaluate the effect of different solvents on your reaction. 2. If using protic solvents, consider if they are participating in the reaction. 3. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Discoloration of the sample Formation of polymeric byproducts or oxidation.1. Purify the starting material if impurities are suspected. 2. Store at lower temperatures (-20°C or -80°C) to slow down degradation processes.

Experimental Protocols

Protocol 1: Solvent Stability Assessment using GC-FID

Objective: To determine the stability of this compound in various solvents over time.

Methodology:

  • Solution Preparation: Prepare 1 mg/mL solutions of this compound in the following solvents (high-purity grade): hexane, acetonitrile, methanol, and dichloromethane.

  • Storage Conditions: Aliquot the solutions into amber glass vials, purge with nitrogen, and seal. Store one set of vials at room temperature (25°C) and another at 4°C.

  • Time Points: Analyze the samples at t=0, 24, 48, 72, and 168 hours.

  • GC-FID Analysis:

    • Column: HP-5 or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

    • Injection Volume: 1 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the chemical structures of major degradation products.

Methodology:

  • Forced Degradation:

    • Acidic: To a 1 mg/mL solution in methanol, add 0.1 M HCl and heat at 60°C for 4 hours.

    • Basic: To a 1 mg/mL solution in methanol, add 0.1 M NaOH and heat at 60°C for 4 hours.

    • Oxidative: To a 1 mg/mL solution in acetonitrile, add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples appropriately with a suitable solvent (e.g., ethyl acetate) after extraction if necessary.

  • GC-MS Analysis:

    • Use similar GC conditions as in Protocol 1.

    • MS Detector: Scan from m/z 40 to 400.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Compare the mass spectra of the degradation peaks with spectral libraries (e.g., NIST) to tentatively identify the structures. The expected primary oxidation products would be the corresponding aldehyde and carboxylic acid.

Visualizations

degradation_pathway This compound This compound 4-Methyldeca-3,9-dien-1-al 4-Methyldeca-3,9-dien-1-al This compound->4-Methyldeca-3,9-dien-1-al Mild Oxidation Isomers Isomers This compound->Isomers Acid/Base Catalysis 4-Methyldeca-3,9-dien-1-oic_acid 4-Methyldeca-3,9-dien-1-oic acid 4-Methyldeca-3,9-dien-1-al->4-Methyldeca-3,9-dien-1-oic_acid Strong Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Instability Observed check_solvent Check Solvent Purity & Type start->check_solvent check_storage Review Storage Conditions (Temp, Light, Atmosphere) check_solvent->check_storage Solvent OK change_solvent Switch to High-Purity, Aprotic, Inert Solvent check_solvent->change_solvent Issue Found analyze_impurities Analyze for Degradants (GC-MS) check_storage->analyze_impurities Storage OK improve_storage Store at Low Temp, Under Inert Gas, in Dark check_storage->improve_storage Issue Found repurify Repurify Compound analyze_impurities->repurify Degradants Present end Stability Improved analyze_impurities->end No Degradants change_solvent->end improve_storage->end repurify->end

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

Validation of 4-Methyldeca-3,9-dien-1-ol as a Sex Pheromone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, no publicly available scientific literature could be found validating 4-Methyldeca-3,9-dien-1-ol as a sex pheromone for any insect species. Therefore, a direct comparative guide based on experimental data for this specific compound cannot be provided.

This guide typically assesses the efficacy of a candidate pheromone against alternative compounds through a rigorous analysis of electrophysiological responses, behavioral assays, and field trapping experiments. The absence of such studies for this compound prevents a data-driven comparison.

To provide context for researchers interested in the potential of dienol compounds as semiochemicals, this guide will outline the standard methodologies and data presentation formats that would be employed in such a validation study. We will use examples from validated pheromones with similar structural motifs to illustrate these processes.

Hypothetical Comparative Framework

Had data been available for this compound, a comparative guide would be structured as follows:

Electrophysiological Activity

Electroantennography (EAG) is a primary method for determining if an insect's antenna, its primary olfactory organ, can detect a specific compound. The strength of the antennal response to the target compound would be compared against a known pheromone (positive control) and a solvent blank (negative control).

Table 1: Comparative Electroantennogram (EAG) Responses of Hypothetical Insect Species to this compound and a Known Pheromone.

CompoundConcentration (µg)Mean EAG Response (mV) ± SE
This compound10Data Not Available
(Z)-9-Tricosene (Muscalure)10Hypothetical Data: 1.2 ± 0.1
Hexane (Solvent Control)-Hypothetical Data: 0.1 ± 0.02
Behavioral Assays

Wind tunnel or olfactometer assays are crucial for determining if a compound elicits a behavioral response, such as upwind flight, source location, and mating displays. The performance of this compound would be benchmarked against established attractants.

Table 2: Behavioral Responses of a Hypothetical Moth Species in a Wind Tunnel Assay.

TreatmentNo. of Moths Tested% Taking Flight% Reaching Source
This compound (10 µg)Data Not AvailableData Not AvailableData Not Available
(Z,E)-9,12-Tetradecadienyl acetate (10 µg)Hypothetical Data: 50Hypothetical Data: 85%Hypothetical Data: 70%
Control (Solvent)Hypothetical Data: 50Hypothetical Data: 10%Hypothetical Data: 2%
Field Trapping Experiments

The ultimate validation of a sex pheromone is its effectiveness in attracting the target insect in a natural environment. Field trials would compare the number of insects captured in traps baited with this compound versus traps with other lures or no lure.

Table 3: Mean Trap Captures of a Hypothetical Beetle Species in a Field Trial.

LureMean No. of Catches/Trap/Day ± SE
This compound (1 mg)Data Not Available
Aggregation Pheromone Blend (1 mg)Hypothetical Data: 25.3 ± 3.1
Unbaited ControlHypothetical Data: 0.5 ± 0.2

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols that would be used.

Electroantennography (EAG) Protocol
  • Antenna Preparation: An antenna is excised from a live, cold-anesthetized insect. The tip and base of the antenna are placed into electrodes containing a saline solution.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is passed continuously over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream.

  • Data Recording: The electrical potential change across the antenna is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

EAG_Workflow cluster_preparation Preparation cluster_experiment EAG Experiment cluster_analysis Data Analysis Insect Insect Anesthesia Anesthesia Insect->Anesthesia Antenna_Excised Antenna_Excised Anesthesia->Antenna_Excised Mount_Antenna Mount_Antenna Antenna_Excised->Mount_Antenna on electrodes Amplification Amplification Mount_Antenna->Amplification EAG Response Air_Stream Air_Stream Air_Stream->Mount_Antenna Compound_Puff Compound_Puff Compound_Puff->Air_Stream injection Recording Recording Amplification->Recording EAG Response Measurement Measurement Recording->Measurement EAG Response

Caption: Workflow for Electroantennography (EAG).

Wind Tunnel Bioassay Protocol
  • Acclimation: Insects are placed in the wind tunnel for a period to acclimate to the airflow and light conditions.

  • Lure Placement: A septum loaded with the test compound is placed at the upwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of individual insects are recorded and scored based on a predefined ethogram.

Wind_Tunnel_Logic Start Insect Released Takes_Flight Takes_Flight Start->Takes_Flight No_Flight No_Flight Takes_Flight->No_Flight No Upwind_Flight Upwind_Flight Takes_Flight->Upwind_Flight Yes Source_Contact Source_Contact Upwind_Flight->Source_Contact Reaches Source No_Contact No_Contact Upwind_Flight->No_Contact Loses Plume

Caption: Decision tree for wind tunnel bioassay.

Conclusion

While this compound may possess pheromonal activity for certain insect species, there is currently no published research to support this hypothesis. The frameworks and protocols outlined above represent the standard approach to validating a novel sex pheromone. Future research on this compound would need to generate data within these experimental paradigms to allow for a proper comparative analysis. Researchers in pheromone chemistry and chemical ecology are encouraged to investigate the potential of this and other novel structures.

A Comparative Analysis of 4-Methyldeca-3,9-dien-1-ol and Established Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical pheromone 4-Methyldeca-3,9-dien-1-ol against well-characterized insect pheromones. Due to the absence of published data on the biological activity of this compound, this document serves as a theoretical framework. It outlines the structural comparisons and the experimental procedures required to ascertain its potential as a semiochemical. We will compare its structural attributes to those of known pheromones, namely Bombykol, the sex pheromone of the silkworm moth Bombyx mori, and Lymantriol, a component of the gypsy moth (Lymantria dispar) pheromone system.

Data Presentation: A Comparative Overview

The following tables summarize the key chemical and biological characteristics of the selected known pheromones and provide a template for the potential characterization of this compound.

Table 1: Chemical Properties of Selected Pheromones

Compound NameChemical FormulaMolecular Weight ( g/mol )Chemical StructureKey Functional Groups
This compound C₁₁H₂₀O168.28(Hypothetical)Primary Alcohol, Diene, Methyl Branch
Bombykol C₁₆H₃₀O238.42[1][2](10E,12Z)-hexadeca-10,12-dien-1-ol[1][2]Primary Alcohol, Conjugated Diene
Lymantriol C₁₁H₂₂O₂186.29(Z)-7-methyl-1,6-dioxaspiro[4.5]decaneSpiroketal, Methyl Branch

Table 2: Biological Activity of Selected Pheromones

Compound NameTarget SpeciesPheromone TypeBehavioral Response
This compound UnknownUnknown(To be determined)
Bombykol Bombyx mori (Silkworm moth)Sex Pheromone[2]Male attraction and mating behavior[2][3]
Lymantriol Lymantria dispar (Gypsy moth)Aggregation Pheromone ComponentAttraction of both sexes, aggregation

Experimental Protocols: Characterizing a Novel Pheromone

To determine the biological activity of a novel compound such as this compound, a series of established experimental protocols would be employed.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[4][5] A significant EAG response indicates that the insect's olfactory receptor neurons are sensitive to the tested compound.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from the head of the target insect species.[6]

  • Electrode Placement: The base and the tip of the antenna are placed in contact with two microelectrodes filled with a saline solution.[5][6]

  • Signal Amplification: The electrodes are connected to a high-impedance amplifier to record the electrical potential.[5]

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound dissolved in a solvent) is injected into the airstream.

  • Data Recording: The change in the electrical potential (the EAG response) is recorded and measured. The amplitude of the response is indicative of the level of antennal stimulation.

Gas Chromatography-Electroantennographic Detection (GC-EAG)

GC-EAG combines the separation capabilities of gas chromatography with the sensitivity of electroantennography to identify biologically active compounds within a complex mixture.[7][8]

Methodology:

  • Sample Injection: A sample containing a mixture of volatile compounds (e.g., an extract from a female insect's pheromone gland) is injected into the gas chromatograph.

  • Chromatographic Separation: The compounds are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), while the other is directed towards the prepared insect antenna.[9][10]

  • Simultaneous Detection: The FID records the chemical profile of the mixture, while the EAG system records the antennal responses to the individual compounds as they elute from the column.

  • Data Analysis: By aligning the FID chromatogram with the EAG recording, the specific compounds that elicit an antennal response can be identified.

Behavioral Assays

Behavioral assays are crucial for determining the functional significance of a compound that elicits an EAG response. These assays are typically conducted in a controlled environment, such as a wind tunnel.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow, which helps to create a stable odor plume.

  • Odor Source: A source releasing the test compound (e.g., a filter paper impregnated with a solution of this compound) is placed at the upwind end of the tunnel.

  • Insect Release: The target insects (e.g., male moths) are released at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of the insects is observed and recorded. Key behaviors to note include activation (initiation of movement), upwind flight (orientation towards the odor source), and landing at the source.

  • Control Groups: Experiments are run with control groups exposed to a solvent-only source to ensure that the observed behaviors are in response to the test compound.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for insect olfaction, which would be applicable to the detection of a novel pheromone.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_downstream Intracellular Signaling P Pheromone Molecule PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Odorant Receptor (OR) P_PBP->OR Delivery & Binding Orco Orco (Co-receptor) OR->Orco G_protein G-protein OR->G_protein Activation Second_Messenger Second Messengers G_protein->Second_Messenger Activation Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Second_Messenger->Ion_Channel Opening Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized Pheromone Signaling Pathway in an Insect Olfactory Neuron.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols used to characterize a novel pheromone.

EAG_Workflow A Excise Antenna from Insect B Mount Antenna on Electrodes A->B C Deliver Odorant Puff (e.g., this compound) B->C D Amplify and Record Voltage Change C->D E Analyze EAG Response Amplitude D->E

Caption: Workflow for Electroantennography (EAG) Experiment.

GC_EAG_Workflow A Inject Volatile Sample into Gas Chromatograph (GC) B Separate Compounds by GC A->B C Split GC Effluent B->C D1 Flame Ionization Detector (FID) C->D1 D2 Insect Antenna (EAG Preparation) C->D2 E1 Generate Chromatogram D1->E1 E2 Record Antennal Responses (EAG) D2->E2 F Align FID and EAG Data to Identify Active Compounds E1->F E2->F

Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAG).

References

A Comparative Guide to the Cross-Reactivity of 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, no publicly available scientific literature or experimental data exists specifically detailing the cross-reactivity of 4-Methyldeca-3,9-dien-1-ol. This guide, therefore, presents a hypothetical framework for conducting such a study. The compounds, protocols, and data herein are illustrative and designed to serve as a template for researchers in the field of chemical ecology and semiochemical research.

The structural characteristics of this compound, a dienol, suggest its potential role as a semiochemical, possibly an insect pheromone. Cross-reactivity studies are crucial in this context to determine the specificity of the olfactory receptors that detect it. High specificity is vital for distinct species communication, while lower specificity (higher cross-reactivity) might imply that related compounds could act as agonists or antagonists, a factor of great importance in pest management and drug development.

This guide outlines a proposed comparative study against a panel of structurally similar dienols and known insect pheromones.

Comparative Analysis of Olfactory Responses

A primary method for assessing olfactory cross-reactivity in insects is Electroantennography (EAG), which measures the overall electrical response of an insect's antenna to a volatile compound. Higher EAG responses suggest stronger interaction with the olfactory receptors.

Table 1: Hypothetical Electroantennogram (EAG) Responses to this compound and Analogs

Compound IDCompound NameStructureMean EAG Response (mV) ± SDNormalized Response (%)
Test-01 This compound C₁₁H₂₀O1.8 ± 0.2 100
Comp-01(Z,Z)-Dodeca-3,6-dien-1-olC₁₂H₂₂O1.2 ± 0.367
Comp-02(E,E)-Dodeca-8,10-dien-1-olC₁₂H₂₂O0.9 ± 0.150
Comp-03(Z)-Dodec-3-en-1-olC₁₂H₂₄O0.5 ± 0.228
Comp-04Deca-3,9-dien-1-olC₁₀H₁₈O1.5 ± 0.283
ControlHexane (Solvent)C₆H₁₄0.1 ± 0.056

Note: Data are hypothetical. SD = Standard Deviation. Normalized response is relative to the mean response for the primary test compound.

Binding Affinity to Olfactory Proteins

Odorant-Binding Proteins (OBPs) are crucial for transporting hydrophobic odorants through the sensillar lymph to the olfactory receptors. A competitive binding assay can quantify the affinity of a compound for a specific OBP, indicating potential for cross-reactivity at the initial stage of olfaction.

Table 2: Hypothetical Binding Affinities for a Target Odorant-Binding Protein (e.g., OBP-X)

Compound IDCompound NameIC₅₀ (µM)Dissociation Constant (Kᵢ) (µM)
Test-01 This compound 12.5 4.8
Comp-01(Z,Z)-Dodeca-3,6-dien-1-ol25.19.7
Comp-02(E,E)-Dodeca-8,10-dien-1-ol48.918.8
Comp-03(Z)-Dodec-3-en-1-ol>100>40
Comp-04Deca-3,9-dien-1-ol15.25.9

Note: Data are hypothetical. IC₅₀ is the concentration of the ligand that displaces 50% of a fluorescent probe. Kᵢ is the calculated inhibition constant.

Experimental Protocols

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies which compounds in a mixture are biologically active. The effluent from a gas chromatograph is split, with one part going to the machine's detector (e.g., FID) and the other to an insect antenna preparation.[1][2][3]

Methodology:

  • Preparation: An antenna is excised from a live insect and mounted between two glass capillary electrodes containing an electrolyte solution (e.g., 0.1 M KCl).[4]

  • GC Separation: A solution of the test compound (e.g., 100 ng in 10 µL of hexane) is injected into a GC equipped with a nonpolar column. The oven temperature is programmed to separate the components.[1]

  • Stimulus Delivery: The GC effluent is split 1:1. One half is directed to the FID. The other half is passed through a heated transfer line into a humidified, purified air stream flowing continuously over the antenna.[3]

  • Data Recording: The FID signal and the EAG signal (amplified via a high-impedance DC amplifier) are recorded simultaneously.[1] A peak in the EAG trace that coincides with a peak in the FID trace indicates an electrophysiologically active compound.

Competitive Fluorescent Binding Assay

This in vitro assay measures the ability of a test compound to displace a fluorescent probe from an OBP, allowing for the calculation of binding affinity.[5][6][7]

Methodology:

  • Protein Expression: The target OBP is expressed and purified from a heterologous system (e.g., E. coli or yeast).

  • Probe Binding: A 2 µM solution of the purified OBP in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) is titrated with a fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN) to determine the binding affinity of the probe itself. Fluorescence is measured with excitation at 337 nm.[7]

  • Competitive Displacement: The OBP/probe mixture (at 2 µM concentrations) is titrated with increasing concentrations of the competitor ligand (this compound or its analogs), typically from 2 to 32 µM.[6]

  • Data Analysis: The decrease in fluorescence intensity is measured. The concentration of the ligand that reduces the initial fluorescence by half is the IC₅₀ value. The dissociation constant (Kᵢ) is then calculated using the equation: Kᵢ = IC₅₀ / (1 + [Probe] / K_Probe).[6]

Visualizations

Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_gcead GC-EAD Analysis cluster_binding Binding Assay cluster_data Data Analysis & Comparison P1 Synthesize/Purify This compound P3 Prepare Dilutions in Hexane P1->P3 P2 Select & Synthesize Structural Analogs P2->P3 E1 GC Injection & Separation P3->E1 B2 Competitive Displacement with Fluorescent Probe P3->B2 E2 Split Effluent (FID/Antenna) E1->E2 E3 Record EAG & FID Signals E2->E3 D1 Calculate Mean EAG Response E3->D1 B1 Express & Purify OBP B1->B2 B3 Measure Fluorescence B2->B3 D2 Calculate IC50 & Ki Values B3->D2 D3 Compare Reactivity Profiles D1->D3 D2->D3 G cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_extracellular Sensillar Lymph cluster_intracellular Intracellular Space OR Odorant Receptor (ORx) Co-receptor (Orco) Ion Cation Influx (Na+, Ca2+) OR:f1->Ion Channel Gating OR:f1->Ion Odor Odorant OBP Odorant-Binding Protein (OBP) Odor->OBP OBP_Odor OBP-Odorant Complex OBP->OBP_Odor Binding OBP->OBP_Odor OBP_Odor->OR:f0 Delivery OBP_Odor->OR:f0 Depol Membrane Depolarization Ion->Depol Ion->Depol AP Action Potential (Signal to Brain) Depol->AP Depol->AP

References

Comparative Guide to the Confirmation of Absolute Configuration for 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published experimental data for the absolute configuration of 4-Methyldeca-3,9-dien-1-ol, this guide utilizes data from a structurally similar analogue, (S)-1-octen-3-ol , to illustrate the comparative methodologies. The principles and experimental workflows described are directly applicable to the target molecule.

Introduction

The determination of the absolute configuration of a chiral molecule is a critical step in chemical research and development, particularly in the pharmaceutical industry where enantiomers can exhibit significantly different pharmacological activities. This guide provides a comparative overview of key experimental techniques used to confirm the absolute stereochemistry of chiral secondary alcohols, using (S)-1-octen-3-ol as a model system to demonstrate the application of these methods to a molecule of similar structural complexity as this compound.

The primary methods discussed are:

  • Mosher's Ester Analysis: A powerful NMR-based method for determining the absolute configuration of secondary alcohols and amines.

  • Optical Rotation: A classical technique that measures the rotation of plane-polarized light by a chiral compound.

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.

This guide presents a side-by-side comparison of these techniques, including detailed experimental protocols, quantitative data presentation in tabular format, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Methods

The selection of a method for determining absolute configuration depends on several factors, including the amount of sample available, the presence of other stereocenters, and the availability of instrumentation. The following table summarizes the key aspects of the three methods discussed.

FeatureMosher's Ester Analysis (NMR)Optical Rotation (Polarimetry)Vibrational Circular Dichroism (VCD)
Principle Formation of diastereomeric esters with a chiral derivatizing agent, leading to observable differences in ¹H NMR chemical shifts.Measurement of the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Sample Requirement Milligram quantitiesMilligram to gram quantitiesMilligram quantities
Instrumentation High-resolution NMR spectrometerPolarimeterVCD Spectrometer
Data Output Differences in ¹H NMR chemical shifts (Δδ)Specific rotation [α]VCD spectrum (ΔA vs. wavenumber)
Key Advantage Provides unambiguous assignment of configuration at a specific stereocenter.Relatively simple and fast measurement.Provides rich structural information and can be used for conformational analysis.
Limitations Requires chemical derivatization, which may be difficult for some substrates. Potential for misinterpretation with complex molecules.The sign of rotation does not directly correlate to the R/S configuration. Requires a pure enantiomer.Requires specialized equipment and computational modeling for interpretation.

Experimental Data and Protocols

Mosher's Ester Analysis of (S)-1-octen-3-ol

Mosher's ester analysis is a widely used method for determining the absolute configuration of chiral secondary alcohols.[1] It involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of the alcohol. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons near the chiral center, which can be observed in the ¹H NMR spectrum.

Experimental Data:

The following table presents hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of a chiral alcohol, illustrating the expected differences in chemical shifts (Δδ = δS - δR). For (S)-1-octen-3-ol, a positive Δδ is expected for protons on one side of the carbinol carbon and a negative Δδ for protons on the other side.

Protonδ ((R)-MTPA ester) (ppm)δ ((S)-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-2a5.255.28+0.03
H-2b5.185.22+0.04
H-4a1.651.60-0.05
H-4b1.551.50-0.05
H-51.301.26-0.04
-OCH₃3.543.58+0.04

Experimental Protocol:

  • Preparation of (R)-MTPA and (S)-MTPA esters:

    • To a solution of the chiral alcohol (1.0 eq) and dry pyridine (2.0 eq) in dry CH₂Cl₂ at 0 °C, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with CH₂Cl₂.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Purify the crude ester by flash chromatography on silica gel.

    • Repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).[2][3][4]

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter.

    • Based on the established model for Mosher's esters, the sign of the Δδ values allows for the assignment of the absolute configuration.

Optical Rotation of (S)-1-octen-3-ol

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter.[5][6] The specific rotation [α] is a standardized value that is characteristic of a particular enantiomer under specific conditions.

Experimental Data:

CompoundSpecific Rotation [α]D²⁰Conditions
(S)-1-octen-3-ol+8.2°c 1.0, CHCl₃
(R)-1-octen-3-ol-8.2°c 1.0, CHCl₃

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the chiral alcohol of a known concentration (e.g., 1.0 g/100 mL) in a suitable solvent (e.g., chloroform).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution.

    • Measure the angle of rotation of the plane-polarized light (sodium D-line, 589 nm) at a controlled temperature (typically 20 °C).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

Vibrational Circular Dichroism (VCD) of (S)-1-octen-3-ol

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light.[8][9] The resulting spectrum is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration. The experimental VCD spectrum is typically compared with a theoretically calculated spectrum to determine the absolute stereochemistry.

Experimental Data:

A VCD spectrum consists of positive and negative bands corresponding to the differential absorption of circularly polarized light. The experimental spectrum of (S)-1-octen-3-ol would be compared to the calculated spectra for both the (R) and (S) enantiomers to find the best match.

(Note: A representative VCD spectrum would be presented here if available in the searched literature.)

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the chiral alcohol in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good quality IR spectrum.

  • VCD Measurement:

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer. The measurement is typically performed in the mid-IR region (e.g., 2000-800 cm⁻¹).[10]

  • Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD spectra for both the (R) and (S) enantiomers of the molecule.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectra. The enantiomer whose calculated spectrum matches the experimental spectrum is the one present in the sample.

Visualizing the Workflows

Mosher's Ester Analysis Workflow

Mosher_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis Alcohol Chiral Alcohol R_Ester (R)-MTPA Ester Alcohol->R_Ester Pyridine, CH2Cl2 S_Ester (S)-MTPA Ester Alcohol->S_Ester Pyridine, CH2Cl2 R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->R_Ester S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Compare Compare Spectra (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Config Assign Absolute Configuration Compare->Config

Caption: Workflow for Mosher's ester analysis.

General Workflow for Absolute Configuration Determination

Absolute_Configuration_Workflow cluster_methods Experimental Methods cluster_data Data Acquisition & Analysis cluster_outcome Outcome Mosher Mosher's Ester Analysis NMR_Data ¹H NMR Data (Δδ) Mosher->NMR_Data OR Optical Rotation OR_Data Specific Rotation [α] OR->OR_Data VCD VCD Spectroscopy VCD_Data VCD Spectrum VCD->VCD_Data Absolute_Config Confirmed Absolute Configuration NMR_Data->Absolute_Config OR_Data->Absolute_Config Computation Computational Modeling (for VCD) VCD_Data->Computation Computation->Absolute_Config

Caption: Overview of methods for absolute configuration determination.

Conclusion

Confirming the absolute configuration of a chiral molecule is a multifaceted task that can be approached using several powerful analytical techniques. This guide has provided a comparative overview of Mosher's ester analysis, optical rotation, and vibrational circular dichroism, using (S)-1-octen-3-ol as a practical surrogate for this compound. By understanding the principles, experimental requirements, and data outputs of each method, researchers can make an informed decision on the most suitable approach for their specific needs, ensuring the accurate and unambiguous determination of stereochemistry in their compounds of interest.

References

"efficacy comparison of synthetic vs. natural 4-Methyldeca-3,9-dien-1-ol"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Natural vs. Synthetic Falcarinol

Introduction

Falcarinol (FaOH) is a polyacetylenic oxylipin, a class of natural pesticides found in various plants. It is particularly abundant in vegetables from the Apiaceae family, such as carrots, celery, and parsnip, as well as in Araliaceae family members like ginseng.[1][2] This compound has garnered significant interest within the scientific community for its diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] As research into its therapeutic potential expands, the demand for pure falcarinol for preclinical and clinical studies necessitates a clear understanding of its production methods.

This guide provides a comparative overview of falcarinol derived from natural sources versus that produced through chemical synthesis. While direct experimental comparisons of the efficacy of synthetic versus natural falcarinol are not extensively documented in current literature, this document will detail their respective production methodologies, present the established biological efficacy data primarily derived from naturally sourced falcarinol, and offer a comparative analysis of the advantages and disadvantages of each sourcing strategy.

Source and Production

Natural Falcarinol: Extraction and Purification

The primary method for obtaining falcarinol for research is through extraction from plant sources, with carrots (Daucus carota) being the most common.[2][4] The concentration of falcarinol in carrots can vary significantly depending on the cultivar, ranging from 0.70 to 4.06 mg per 100g of fresh weight.[5]

The general workflow for extracting and purifying falcarinol from natural sources involves solvent extraction followed by chromatographic separation.

G cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., Carrots) B Homogenization A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Filtration & Concentration C->D E Crude Extract D->E F Column Chromatography E->F G Preparative HPLC F->G H Pure Natural Falcarinol G->H

Caption: Workflow for Natural Falcarinol Extraction and Purification.

Synthetic Falcarinol: Chemical Synthesis

Chemical synthesis offers an alternative to extraction from natural sources, providing a method to obtain specific stereoisomers of falcarinol. A documented synthesis route allows for the production of both (+)- and (−)-falcarinol.[6] This method relies on the strategic functionalization of bis-trimethylsilylbutadiyne.[6] Lipase-mediated enzymatic kinetic resolution is employed to achieve high enantiomeric excess for the desired stereoisomer.[6]

G cluster_synthesis Chemical Synthesis A Bis-trimethylsilylbutadiyne B Alternate Functionalization A->B C Racemic Adduct B->C D Lipase Mediated Kinetic Resolution C->D E (+)-Falcarinol D->E F (-)-Falcarinol D->F

Caption: Simplified Workflow for the Chemical Synthesis of Falcarinol.

Experimental Protocols

1. Extraction of Falcarinol from Carrots

This protocol is based on methodologies described in the literature for the isolation of falcarinol for bioactivity studies.[3][7]

  • Sample Preparation: Fresh carrots (e.g., 80 kg of cv. Bolero) are washed, shredded, and immediately processed to minimize degradation of polyacetylenes.[7]

  • Extraction: The shredded carrot material is submerged in ethyl acetate and incubated in the dark at a low temperature (e.g., 8°C) for 24 hours.[7] The process is repeated to ensure exhaustive extraction.

  • Concentration: The combined ethyl acetate extracts are filtered and then concentrated under reduced pressure (in vacuo) at a temperature not exceeding 35°C to yield a crude extract.[7]

  • Purification: The crude extract is subjected to column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure falcarinol.[7]

  • Identification: The purity and identity of the isolated falcarinol are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

2. Cell Proliferation Assay for Efficacy Testing

This protocol outlines a general method for assessing the cytotoxic and anti-proliferative effects of falcarinol on cancer cell lines, as described in multiple studies.[8][9]

  • Cell Culture: Human intestinal cancer cells (e.g., Caco-2) and non-cancerous intestinal epithelial cells (e.g., FHs 74 Int.) are cultured in appropriate media and conditions.[9]

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a medium containing various concentrations of falcarinol (e.g., ranging from 1 ng/mL to 20 µg/mL).[9]

  • Incubation: The cells are incubated with the falcarinol-containing medium for a specified period, typically 72 hours.[9]

  • Assessment of Proliferation: Cell proliferation is measured using a suitable assay, such as the resazurin metabolism assay, which indicates the number of viable cells.[9]

  • Data Analysis: The proliferation of treated cells is calculated as a percentage relative to the proliferation of untreated control cells.

Efficacy and Biological Activity

The biological efficacy of falcarinol has been demonstrated across a range of in vitro and in vivo models. The data presented here is primarily from studies using falcarinol isolated from natural sources.

Key Biological Activities:

  • Anti-Cancer Activity: Falcarinol exhibits cytotoxic effects against various cancer cell lines, including colon, breast, and pancreatic cancer.[2][10] It can inhibit cell proliferation and induce apoptosis.[2] Interestingly, its effect can be biphasic, with low concentrations stimulating cell differentiation and higher concentrations being cytotoxic.[7][11]

  • Anti-Inflammatory Effects: Falcarinol demonstrates potent anti-inflammatory properties.[1][2] It can suppress the expression of pro-inflammatory genes like IL-6 and TNF-α.[12]

  • Nrf2 Pathway Activation: Falcarinol is a potent activator of the Nrf2 transcription factor, which upregulates the expression of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).[12] This activity is reported to be more potent than that of sulforaphane, a well-known Nrf2 activator.[12]

G Falcarinol Falcarinol Nrf2 Nrf2 Activation Falcarinol->Nrf2 HO1 Heme Oxygenase-1 (HO-1) Upregulation Nrf2->HO1 AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory Cytoprotection Cytoprotection HO1->Cytoprotection

Caption: Falcarinol's Activation of the Nrf2 Signaling Pathway.

Quantitative Data on Cell Proliferation

The following table summarizes the concentration-dependent effects of naturally-derived falcarinol on different cell lines as reported in the literature.

Cell LineEffectConcentration RangeReference
Primary Mammary Epithelial CellsStimulatory Effects0.01 - 0.05 µg/mL (approx. 0.04 - 0.2 µM)[7]
Primary Mammary Epithelial CellsInhibitory Effects1 - 10 µg/mL (approx. 4 - 40 µM)[7]
Caco-2 (Intestinal Cancer Cells)Pro-proliferative (Hormesis)100 ng/mL (approx. 0.4 µM)[9]
Caco-2 (Intestinal Cancer Cells)Inhibitory Effects> 1 µg/mL (approx. > 4 µM)[9]
FHs 74 Int. (Normal Intestinal Cells)Inhibitory Effects> 1 µg/mL (approx. > 4 µM)[9]

Comparative Analysis: Natural vs. Synthetic Falcarinol

FeatureNatural FalcarinolSynthetic Falcarinol
Source Plants (e.g., carrots, ginseng).[1]Chemical precursors.[6]
Purity & Contaminants May contain other related polyacetylenes or plant metabolites. Purity depends on the extent of purification.Can achieve high purity. Contaminants would be reagents or by-products from the synthesis.
Stereochemistry Typically occurs as a specific enantiomer, (3R)-falcarinol.Can be synthesized as a racemic mixture or as specific enantiomers, allowing for the study of individual stereoisomers.[6]
Scalability Dependent on crop yield and extraction efficiency. May be challenging for large-scale production.Potentially more scalable and provides a more consistent supply chain, independent of agricultural factors.
Cost-Effectiveness Can be cost-effective for smaller quantities if plant material is readily available.May have higher initial setup costs but could be more cost-effective for large-scale, high-purity production.
Bioactivity Efficacy data is well-established. Potential for synergistic effects with other co-extracted compounds.[8][9]The biological activity of synthetic falcarinol is presumed to be identical to its natural counterpart of the same stereoisomer. Allows for investigation of the specific activity of each enantiomer.

Falcarinol is a highly bioactive compound with significant therapeutic potential. While the bulk of current efficacy data has been generated using falcarinol extracted from natural sources, chemical synthesis provides a viable and valuable alternative.

  • Natural Falcarinol is suitable for studies where the natural isomeric form is desired and for investigating the effects of extracts that may contain synergistic compounds. However, production can be limited by source availability and may result in variable purity.

  • Synthetic Falcarinol offers the key advantages of scalability, high purity, and precise control over stereochemistry. This is crucial for detailed pharmacological studies and the development of standardized therapeutic agents.

Ultimately, the choice between natural and synthetic falcarinol will depend on the specific research or application goals. For foundational efficacy studies and exploration of natural product synergies, purified natural extracts are invaluable. For drug development, mechanistic studies requiring specific stereoisomers, and large-scale production, chemical synthesis is the more logical and controllable path forward. Future research should include direct, side-by-side comparisons of the biological efficacy of synthetic and natural falcarinol to definitively ascertain any functional differences.

References

"performance of different 4-Methyldeca-3,9-dien-1-ol synthesis routes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 4-Methyldeca-3,9-dien-1-ol, a substituted decadienol with potential applications in fragrance and medicinal chemistry. As no direct synthesis for this specific compound is prominently documented in the literature, this guide outlines two primary hypothetical routes based on well-established and versatile organic reactions. The comparison focuses on key performance indicators such as theoretical yield, reaction complexity, and the nature of the required starting materials.

Overview of Proposed Synthetic Routes

Two main strategies are proposed for the synthesis of this compound, both commencing from the readily available and inexpensive natural product, citronellal. These routes leverage fundamental carbon-carbon bond-forming reactions, namely the Grignard and Wittig reactions, to construct the target molecule's carbon skeleton.

Route 1: A Grignard-based approach that introduces the vinyl group at the C1 position of citronellal, followed by chain extension via a Wittig reaction.

Route 2: A Wittig-first approach that extends the carbon chain of citronellal, followed by the introduction of the vinyl group at the aldehyde functionality.

Below is a detailed comparison of these two proposed synthetic pathways.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Grignard-First ApproachRoute 2: Wittig-First Approach
Starting Material (+)-Citronellal(+)-Citronellal
Key Reactions Grignard Reaction, Wittig ReactionWittig Reaction, Grignard Reaction
Overall Steps 33
Estimated Overall Yield ~45-60%~50-65%
Stereoselectivity Control Potential for diastereomeric mixture at C3. Wittig reaction can be tuned for E/Z selectivity.Wittig reaction can be tuned for E/Z selectivity. Grignard reaction introduces a new chiral center.
Key Reagents Vinylmagnesium bromide, Ethyltriphenylphosphonium bromide, n-ButyllithiumEthyltriphenylphosphonium bromide, n-Butyllithium, Vinylmagnesium bromide
Purification Challenges Separation of diastereomers may be required. Removal of triphenylphosphine oxide.Removal of triphenylphosphine oxide. Separation of diastereomers may be required.

Experimental Protocols

Route 1: Grignard-First Approach

Step 1a: Synthesis of 6-methyl-1,8-nonadien-3-ol via Grignard Reaction

  • Reaction: Addition of vinylmagnesium bromide to citronellal.

  • Protocol: To a solution of (+)-citronellal (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of vinylmagnesium bromide (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Analogous Reaction Yield: Grignard reactions of vinylmagnesium bromide with aliphatic aldehydes typically proceed in good yields, often in the range of 70-85%.

Step 1b: Oxidation of 6-methyl-1,8-nonadien-3-ol to 6-methyl-1,8-nonadien-3-one

  • Reaction: Oxidation of the secondary alcohol to a ketone.

  • Protocol: To a solution of 6-methyl-1,8-nonadien-3-ol (1.0 eq) in dichloromethane, pyridinium chlorochromate (PCC) (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel and the filtrate is concentrated under reduced pressure to afford the crude ketone, which can be used in the next step without further purification.

  • Estimated Yield: Oxidation with PCC is generally efficient, with yields typically exceeding 85%.

Step 1c: Synthesis of this compound via Wittig Reaction

  • Reaction: Wittig olefination of 6-methyl-1,8-nonadien-3-one.

  • Protocol: To a suspension of ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of 6-methyl-1,8-nonadien-3-one (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to separate the desired dienol from triphenylphosphine oxide.

  • Analogous Reaction Yield: The Wittig reaction with non-stabilized ylides on ketones can have variable yields, but are often in the range of 60-75%.

Route 2: Wittig-First Approach

Step 2a: Synthesis of 4,8-dimethylnona-1,7-dien-3-one via Wittig Reaction

  • Reaction: Wittig olefination of (+)-citronellal.

  • Protocol: Following a similar procedure to Step 1c, ethyltriphenylphosphonium bromide is treated with n-butyllithium to generate the corresponding ylide. This ylide is then reacted with (+)-citronellal to afford the α,β-unsaturated ketone.

  • Analogous Reaction Yield: Wittig reactions with α,β-unsaturated aldehydes generally proceed with good yields, often in the range of 70-85%. The stereoselectivity (E/Z ratio) can be influenced by the reaction conditions and the nature of the ylide.

Step 2b: Synthesis of 4-Methyldeca-3,9-dien-1-al via Hydroformylation

  • Reaction: A hydroformylation reaction could selectively add a formyl group to the terminal double bond. However, for simplicity and to utilize more common laboratory reactions, an alternative is presented below.

(Alternative) Step 2b: Reduction of the Ketone to an Allylic Alcohol and Subsequent Conversion

  • This route becomes significantly more complex. A more direct approach is a Grignard reaction on the intermediate from 2a.

Step 2c: Synthesis of this compound via Grignard Reaction

  • Reaction: Addition of vinylmagnesium bromide to 4,8-dimethylnona-1,7-dien-3-one.

  • Protocol: Similar to the procedure in Step 1a, 4,8-dimethylnona-1,7-dien-3-one is reacted with vinylmagnesium bromide. A key challenge in this step is the potential for 1,4-conjugate addition to the α,β-unsaturated ketone. To favor 1,2-addition to the carbonyl group, the reaction is typically carried out at low temperatures (e.g., -78 °C).

  • Analogous Reaction Yield: The 1,2-addition of Grignard reagents to α,β-unsaturated ketones can be achieved with moderate to good selectivity and yields, typically in the range of 60-80%, especially when low temperatures are employed.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Grignard-First cluster_1 Route 2: Wittig-First Citronellal1 Citronellal Grignard Grignard Reaction (Vinylmagnesium bromide) Citronellal1->Grignard Intermediate1 6-methyl-1,8-nonadien-3-ol Grignard->Intermediate1 Oxidation Oxidation (PCC) Intermediate1->Oxidation Intermediate2 6-methyl-1,8-nonadien-3-one Oxidation->Intermediate2 Wittig1 Wittig Reaction (Ethyltriphenylphosphonium bromide) Intermediate2->Wittig1 Product1 This compound Wittig1->Product1 Citronellal2 Citronellal Wittig2 Wittig Reaction (Ethyltriphenylphosphonium bromide) Citronellal2->Wittig2 Intermediate3 4,8-dimethylnona-1,7-dien-3-one Wittig2->Intermediate3 Grignard2 Grignard Reaction (Vinylmagnesium bromide) Intermediate3->Grignard2 Product2 This compound Grignard2->Product2

Caption: Proposed synthetic pathways to this compound.

Conclusion

Both proposed routes offer viable pathways to the target molecule, this compound, from a common and accessible starting material.

  • Route 1 (Grignard-First) is a straightforward approach, though it requires an additional oxidation step. The primary challenge lies in the potential formation of diastereomers in the initial Grignard reaction, which may necessitate a challenging separation.

  • Route 2 (Wittig-First) is more convergent but faces the challenge of controlling the regioselectivity of the Grignard addition to an α,β-unsaturated ketone. Careful control of reaction conditions, particularly temperature, is crucial to favor the desired 1,2-addition.

The choice between these routes will depend on the specific capabilities of the laboratory, the desired stereochemical purity of the final product, and the tolerance for potentially challenging purification steps. For initial exploratory synthesis, Route 1 may be more predictable, while Route 2 could be more efficient if the regioselectivity of the Grignard reaction can be effectively controlled. Further experimental validation is required to determine the optimal synthesis route for this compound.

Safety Operating Guide

Proper Disposal of 4-Methyldeca-3,9-dien-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling 4-Methyldeca-3,9-dien-1-ol, it is crucial to be aware of the potential hazards. Based on data from similar dienol compounds, this chemical is likely to be a flammable liquid and may be harmful if swallowed or in contact with skin, as well as causing skin and eye irritation.

Personal Protective Equipment (PPE): All handling and disposal procedures should be conducted while wearing appropriate PPE to minimize exposure.[1][2][3] This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed regularly.[3][4]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[2][4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator may be necessary.[2][4]

All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Label a dedicated, compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[5][6]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[6][7] Incompatible materials can lead to dangerous reactions.

  • Store the waste container in a designated satellite accumulation area (SAA).[6]

2. Waste Collection and Storage:

  • Use a sturdy, leak-proof container with a secure screw-on cap.[5][8] The original container is often a suitable choice if it is in good condition.[5]

  • Ensure the container is chemically compatible with the alcohol.

  • Keep the waste container closed at all times, except when adding waste.[7][8][9][10]

  • Store the container in a secondary containment bin to prevent spills.[8]

  • Store flammable liquid waste in a designated flammable storage cabinet.[5][11]

3. Spill and Emergency Procedures:

  • In case of a spill, immediately alert personnel in the area and evacuate if necessary.

  • For small spills, use a chemical spill kit with a non-flammable absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[11]

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[11]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department.[5] Do not dispose of this compound down the drain or in regular trash.[7][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data for Similar Compounds

The following table summarizes key quantitative data for chemicals structurally similar to this compound. This data underscores the importance of treating this compound as hazardous.

Property(E,E)-2,4-Hexadien-1-ol1,9-Decadiene
Molecular Formula C₆H₁₀OC₁₀H₁₈
Flash Point 72 °C (161.6 °F)46 °C (115 °F)
Hazards Harmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye damageFlammable liquid and vapor

Data sourced from publicly available Safety Data Sheets.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling flammable and toxic organic compounds, as detailed in various institutional and regulatory guidelines for hazardous waste management.[5][6][7][9]

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

G General Laboratory Chemical Waste Disposal Workflow cluster_assessment Initial Assessment cluster_collection Collection and Storage cluster_disposal Final Disposal start Chemical Waste Generated identify Identify Chemical and Hazards (Consult SDS) start->identify select_container Select Compatible, Labeled Waste Container identify->select_container segregate Segregate from Incompatible Wastes select_container->segregate store Store in Designated Satellite Accumulation Area segregate->store spill Spill Occurs? store->spill spill_response Follow Spill Response Protocol spill->spill_response Yes request_pickup Request EHS Waste Pickup spill->request_pickup No spill_response->request_pickup disposed Waste Disposed by Certified Professionals request_pickup->disposed

References

Essential Safety and Disposal Guidance for 4-Methyldeca-3,9-dien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-Methyldeca-3,9-dien-1-ol.

Anticipated Hazard Profile

Based on its chemical structure as an unsaturated alcohol, this compound is anticipated to present the following hazards.

Hazard CategoryPotential HazardRecommended Precautions
Flammability Likely a flammable liquid. Vapors may be heavier than air and can form explosive mixtures.Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use non-sparking tools and explosion-proof equipment.[1][2][3]
Health Hazards Eye Irritant: May cause serious eye irritation or damage.[1][3][4] Skin Irritant: May cause skin irritation upon prolonged or repeated contact.[1][4] Inhalation: Vapors may cause respiratory irritation, dizziness, or drowsiness.[4] Ingestion: May be harmful if swallowed.Avoid contact with eyes, skin, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[1][2][5]
Environmental No specific data is available. However, it should be prevented from entering the environment.Avoid release to drains and waterways.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound.[6]

PPE TypeSpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[7]Protects against splashes and vapors that can cause serious eye damage.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] Glove thickness and material should be chosen based on the specific task and potential for exposure.Prevents skin contact and potential irritation or absorption.[8]
Body Protection Flame-resistant laboratory coat.[7]Protects against splashes and potential ignition of flammable liquid on clothing.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[7]
Respiratory Protection May be required if working with large quantities or in poorly ventilated areas. A risk assessment should determine the need for respiratory protection.[10]Prevents inhalation of potentially irritating or harmful vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Precaution:

    • Conduct all work in a well-ventilated area, preferably inside a chemical fume hood.[11]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the work area.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Chemical Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Ground all containers and equipment when transferring the liquid to prevent static electricity buildup.[2][3]

    • Use only non-sparking tools for opening and handling containers.[1][2][3]

    • Pour liquids carefully to minimize splashing.[12]

    • Keep containers tightly closed when not in use.[1][3]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area to disperse any flammable vapors.

    • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

Disposal Plan
  • Waste Segregation and Collection:

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[13][14][15]

    • The container should be made of a material compatible with flammable organic liquids.[16]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage of Waste:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[16]

    • Ensure the container is kept tightly closed.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management vendor.[13][14][17]

    • Under no circumstances should this chemical be disposed of down the drain. [13][15]

Logical Relationship Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleChemical Handle Chemical Following Protocol DonPPE->HandleChemical SegregateWaste Segregate and Collect Waste HandleChemical->SegregateWaste Spill Spill Occurs HandleChemical->Spill Exposure Personal Exposure HandleChemical->Exposure Decontaminate Decontaminate Work Area SegregateWaste->Decontaminate StoreWaste Store Waste in Designated Area SegregateWaste->StoreWaste DoffPPE Doff and Store/Dispose of PPE Decontaminate->DoffPPE DisposeWaste Dispose via Certified Vendor StoreWaste->DisposeWaste SpillResponse SpillResponse Spill->SpillResponse EvacuateLargeSpill Evacuate (Large Spill) Spill->EvacuateLargeSpill FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention Exposure->SeekMedical

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.